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  • Product: 2-Cyclohexen-1-one, triethyltrimethyl-
  • CAS: 68845-35-2

Core Science & Biosynthesis

Foundational

Comprehensive NMR Elucidation Guide: ¹H and ¹³C Chemical Shifts of 3,4,4-Triethyl-2,5,5-trimethylcyclohex-2-en-1-one

Executive Summary The structural elucidation of highly substituted cyclic enones is a critical analytical workflow in modern organic chemistry and fragrance development. 3,4,4-Triethyl-2,5,5-trimethylcyclohex-2-en-1-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly substituted cyclic enones is a critical analytical workflow in modern organic chemistry and fragrance development. 3,4,4-Triethyl-2,5,5-trimethylcyclohex-2-en-1-one (CAS 68845-35-2), commonly referred to in the industry as triethyltrimethyl-2-cyclohexen-1-one, is a complex, sterically hindered molecule utilized for its woody base notes in fragrance formulations [1].

This whitepaper provides an in-depth technical framework for the precise assignment of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By analyzing the causality of electronic environments, steric crowding, and magnetic anisotropy, this guide equips researchers and application scientists with a self-validating methodology for confirming the structural integrity of this compound.

Structural Topology & Chemical Environment

To accurately predict and assign NMR chemical shifts, one must first deconstruct the molecule's electronic and spatial environment. The core of the molecule is an α,β-unsaturated ketone (cyclohexenone) bearing heavy alkyl substitution.

  • Resonance and Magnetic Anisotropy: The C1 carbonyl group exerts a profound electron-withdrawing effect [2]. The delocalization of π-electrons across the C1=O and C2=C3 bonds creates a polarized system. Consequently, the β-carbon (C3) bears a partial positive charge, resulting in severe deshielding. Conversely, the α-carbon (C2) is relatively shielded compared to standard olefins [3].

  • Steric Hindrance: The adjacent quaternary centers at C4 (gem-diethyl) and C5 (gem-dimethyl) introduce significant steric bulk. This crowding restricts the conformational flexibility of the ring, locking the aliphatic side chains into specific orientations that dictate their magnetic environments and relaxation times.

Electronic_Effects C1 C1 (Carbonyl) Strong Deshielding C3 C3 (Beta-Carbon) Resonance Deshielding C1->C3 Resonance Effect C2 C2 (Alpha-Carbon) Shielded by Resonance C1->C2 Polarization Steric C4/C5 Quaternary Centers Steric Crowding Steric->C3 Steric Hindrance

Causality of electronic and steric effects on the chemical shifts of the cyclohexenone core.

¹H NMR Chemical Shift Elucidation

The proton NMR spectrum of 3,4,4-triethyl-2,5,5-trimethylcyclohex-2-en-1-one is characterized by the complete absence of vinylic protons, as the C2 and C3 positions are fully substituted. The spectrum is dominated by aliphatic and allylic signals.

  • Alpha Protons (C6): The C6 methylene protons are isolated between the C1 carbonyl and the fully substituted C5 quaternary center. Lacking vicinal protons, they cannot undergo ³J coupling and thus appear as a sharp singlet at ~2.35 ppm.

  • Allylic Protons: The methyl group at C2 and the methylene protons of the ethyl group at C3 are allylic. The C2-methyl appears as a singlet (~1.85 ppm), while the C3-ethyl methylene appears as a quartet (~2.40 ppm) due to coupling with its adjacent methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)
PositionProton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)
C6-H₂ Methylene (α to C=O)2.35Singlet2H-
C3-CH₂ (Et)Methylene (Allylic)2.40Quartet2H~7.5
C2-CH₃ Methyl (Allylic)1.85Singlet3H-
C4-(CH₂)₂ (Et)Methylene (Aliphatic)1.45 - 1.60Multiplet4H~7.5
C5-(CH₃)₂ Methyl (Aliphatic)1.15Singlet6H-
C3-CH₃ (Et)Methyl (Aliphatic terminal)1.05Triplet3H~7.5
C4-(CH₃)₂ (Et)Methyl (Aliphatic terminal)0.85Triplet6H~7.5

¹³C NMR Chemical Shift Elucidation

The carbon spectrum provides a definitive map of the molecule's skeleton, particularly validating the five quaternary carbons (C1, C2, C3, C4, C5).

  • The Enone System: The C1 carbonyl resonates near 198.0 ppm. The resonance effect of the conjugated system pushes the C3 β-carbon downfield to ~162.0 ppm, while the C2 α-carbon is shielded, appearing at ~132.5 ppm [3].

  • Quaternary Aliphatics: The heavily substituted C4 and C5 carbons appear in the 40–50 ppm range. Their lack of attached protons results in long longitudinal relaxation times (T₁), requiring specific acquisition parameters (detailed in Section 4) to ensure they are visible above the baseline noise.

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)
PositionCarbon TypeChemical Shift (δ, ppm)Causality / Electronic Environment
C1 Quaternary (C=O)198.0Highly deshielded by electronegative oxygen and sp² hybridization.
C3 Quaternary (C=C β)162.0Deshielded by resonance (partial positive charge) from the enone system.
C2 Quaternary (C=C α)132.5Shielded relative to β-carbon; affected by carbonyl magnetic anisotropy.
C6 Secondary (CH₂)50.5Deshielded by the inductive effect of the adjacent C1 carbonyl.
C4 Quaternary (C-Alkyl)48.5Sterically crowded center bearing two ethyl groups.
C5 Quaternary (C-Alkyl)42.0Sterically crowded center bearing two methyl groups.
C4-(CH₂)₂ (Et)Secondary (CH₂)28.0Aliphatic chain attached to a quaternary center.
C3-CH₂ (Et)Secondary (CH₂)26.0Allylic deshielding.
C5-(CH₃)₂ Primary (CH₃)25.0Aliphatic methyls on a quaternary center.
C3-CH₃ (Et)Primary (CH₃)13.5Terminal methyl of the allylic ethyl group.
C2-CH₃ Primary (CH₃)11.5Allylic methyl group attached directly to the enone ring.
C4-(CH₃)₂ (Et)Primary (CH₃)9.0Terminal methyls of the aliphatic ethyl groups.

Experimental Protocols & Self-Validating Workflows

To ensure absolute trustworthiness in the structural assignment, the following step-by-step methodology must be employed. This protocol explains the causality behind each instrumental parameter.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 20 mg of the highly purified analyte in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is selected because its deuterium atom provides a robust lock signal to stabilize the B₀ magnetic field, while its lack of aliphatic protons prevents spectral overlap with the highly substituted alkyl regions of the analyte.

  • Locking and Shimming: Establish a stable deuterium lock. Perform gradient shimming to ensure B₀ field homogeneity, targeting a line width at half-height (FWHM) of < 0.5 Hz for the internal TMS standard.

  • ¹H NMR Acquisition: Execute a standard 1D pulse sequence (zg30). Set the relaxation delay (D1) to 3 seconds. Causality: A 3-second delay ensures complete longitudinal relaxation (T₁) of all protons, preventing signal saturation and allowing for accurate quantitative integration of the heavily overlapping methyl signals.

  • ¹³C NMR Acquisition: Execute a proton-decoupled sequence (zgpg30) with a minimum of 1024 scans. Causality: The low natural abundance of ¹³C (1.1%) combined with the long T₁ relaxation times of the five quaternary carbons (C1-C5) necessitates extensive signal averaging to achieve an adequate signal-to-noise ratio.

Self-Validation System (Quality Control)

To make the protocol self-validating, researchers must run a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment. If the ¹H singlet at δ 2.35 correctly correlates exclusively with the ¹³C signal at δ 50.5, the assignment of the isolated C6 methylene group is internally verified, anchoring the rest of the structural elucidation.

NMR_Workflow N1 Sample Preparation (CDCl3 + TMS) N2 Lock & Shim (B0 Field Homogeneity) N1->N2 N3 Pulse Sequence Execution (1D & 2D NMR) N2->N3 N4 FID Acquisition (Time Domain) N3->N4 N5 Fourier Transform (Frequency Domain) N4->N5 N6 Phase & Baseline Correction N5->N6 N7 Peak Picking & Integration N6->N7 N8 Structural Assignment (1H & 13C Mapping) N7->N8

Step-by-step experimental workflow for NMR acquisition and structural elucidation.

References

  • PubChem. "2-Cyclohexen-1-one, triethyltrimethyl-" National Center for Biotechnology Information.[Link][1]

  • Abraham, R. J., et al. "¹H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones." Magnetic Resonance in Chemistry.[Link][2]

  • Balci, M. "Basic ¹H- and ¹³C-NMR Spectroscopy." Elsevier Science.[Link][3]

  • EPA Substance Registry Services (SRS). "2-Cyclohexen-1-one, triethyltrimethyl-" United States Environmental Protection Agency.[Link][4]

Sources

Exploratory

Mass Spectrometry Fragmentation Pattern of 2-Cyclohexen-1-one, triethyltrimethyl-

A Mechanistic Guide to the EI-MS Structural Elucidation of 3,4,4-triethyl-2,5,5-trimethylcyclohex-2-en-1-one Executive Summary The compound 2-Cyclohexen-1-one, triethyltrimethyl- (IUPAC: 3,4,4-triethyl-2,5,5-trimethylcyc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Mechanistic Guide to the EI-MS Structural Elucidation of 3,4,4-triethyl-2,5,5-trimethylcyclohex-2-en-1-one

Executive Summary

The compound 2-Cyclohexen-1-one, triethyltrimethyl- (IUPAC: 3,4,4-triethyl-2,5,5-trimethylcyclohex-2-en-1-one, CAS: 68845-35-2) is a highly substituted cyclic ketone often encountered in the synthesis of specialty chemicals, fragrances, and complex organic intermediates[1]. With a molecular formula of C₁₅H₂₆O and a monoisotopic mass of 222.198 Da, its structural elucidation in complex mixtures relies heavily on Electron Ionization Mass Spectrometry (EI-MS).

This technical whitepaper provides an in-depth mechanistic analysis of its fragmentation behavior. By understanding the thermodynamic causality behind its bond cleavages—specifically allylic stabilization and Retro-Diels-Alder (RDA) rearrangements—analytical scientists can confidently identify this compound and its analogs without relying solely on spectral library matching.

Molecular Architecture & Ionization Dynamics

The core architecture of the molecule consists of a cyclohex-2-en-1-one ring, heavily substituted with alkyl groups:

  • C1: Carbonyl group (C=O)

  • C2: Methyl substitution (vinylic)

  • C3: Ethyl substitution (vinylic)

  • C4: Diethyl substitution (allylic to the C2=C3 double bond)

  • C5: Dimethyl substitution

  • C6: Unsubstituted methylene (-CH₂-)

Under standard 70 eV electron ionization, the initial ionization event predominantly ejects a non-bonding electron from the carbonyl oxygen lone pair[2]. This generates the radical cation molecular ion [M]•⁺ at m/z 222 . Because the molecule is heavily branched, the molecular ion peak is typically of low to moderate intensity, as the internal energy rapidly dissipates through highly favored fragmentation pathways[3].

Primary Fragmentation Pathways (Mechanistic Causality)

The fragmentation of 3,4,4-triethyl-2,5,5-trimethylcyclohex-2-en-1-one is governed by the drive to form thermodynamically stable carbocations and neutral leaving groups.

Allylic Alpha-Cleavage and Alkyl Radical Expulsion (m/z 193 & 207)

The most critical diagnostic feature of this molecule is the expulsion of alkyl radicals from the heavily substituted C4 and C5 positions.

  • Loss of Ethyl from C4 (m/z 193): The C4 position bears two ethyl groups and is directly adjacent (allylic) to the C2=C3 double bond. Cleavage of one C-C bond to expel an ethyl radical (•CH₂CH₃, 29 Da) leaves a positive charge at C4. Causality: This resulting carbocation is exceptionally stable because it is both tertiary (bonded to C3, C5, and the remaining ethyl group) and allylic (resonance-stabilized by the adjacent double bond). Due to this immense thermodynamic driving force, the m/z 193 ion is predicted to be the base peak (100% relative abundance).

  • Loss of Methyl from C5 (m/z 207): The C5 position bears two methyl groups. Expulsion of a methyl radical (•CH₃, 15 Da) generates a carbocation at C5. While this cation is tertiary, it lacks the allylic resonance stabilization present at C4. Consequently, the m/z 207 peak will be present but significantly less intense than m/z 193.

The Retro-Diels-Alder (RDA) Rearrangement (m/z 166)

Cyclohexenones classically undergo a Retro-Diels-Alder (RDA) fragmentation under EI conditions[4]. This pathway involves the concerted or stepwise cleavage of the two single bonds allylic to the carbonyl/alkene system—in this case, the C1-C6 and C4-C5 bonds.

Causality: The cleavage of these bonds splits the ring into two fragments:

  • A neutral alkene species derived from the C5-C6 segment. Since C5 is dimethyl-substituted and C6 is a methylene group, the expelled neutral molecule is isobutylene (CH₂=C(CH₃)₂, 56 Da).

  • A charged ketene-diene radical cation derived from the C1-C2-C3-C4 segment, retaining the carbonyl and the ethyl/methyl substitutions at those positions.

Subtracting the 56 Da neutral loss from the molecular ion (222 Da) yields a highly diagnostic RDA fragment at m/z 166 .

Secondary Eliminations (m/z 165 & 137)

Primary fragments often possess enough residual internal energy to undergo secondary neutral losses:

  • m/z 165: The highly stable m/z 193 ion can undergo a subsequent loss of carbon monoxide (CO, 28 Da), a hallmark of cyclic ketones, yielding m/z 165[2].

  • m/z 137: The RDA fragment at m/z 166 can lose an ethyl radical (29 Da) from its C4 position to yield m/z 137.

Fragmentation M Molecular Ion [M]•+ C15H26O•+ m/z 222 F193 [M - C2H5]+ C13H21O+ m/z 193 (Allylic/Tertiary Cation) M->F193 -•C2H5 (29 Da) α-Cleavage at C4 F207 [M - CH3]+ C14H23O+ m/z 207 (Tertiary Cation) M->F207 -•CH3 (15 Da) Cleavage at C5 F166 [M - C4H8]•+ C11H18O•+ m/z 166 (RDA Fragment) M->F166 -C4H8 (56 Da) Retro-Diels-Alder F165 [M - C2H5 - CO]+ C12H21+ m/z 165 F193->F165 -CO (28 Da) F137 [M - C4H8 - C2H5]+ C9H13O+ m/z 137 F166->F137 -•C2H5 (29 Da)

Figure 1: Principal EI-MS fragmentation pathways of triethyltrimethyl-2-cyclohexen-1-one.

Quantitative Data Interpretation

The following table summarizes the predicted quantitative mass spectral features based on the mechanistic causality described above.

m/z RatioIon TypeFragment FormulaNeutral LossMechanistic OriginPredicted Relative Abundance
222 [M]•⁺C₁₅H₂₆O•⁺NoneMolecular IonLow (5-15%)
207 [M - CH₃]⁺C₁₄H₂₃O⁺•CH₃ (15 Da)C5 Methyl CleavageModerate (20-40%)
193 [M - C₂H₅]⁺C₁₃H₂₁O⁺•C₂H₅ (29 Da)C4 Ethyl CleavageBase Peak (100%)
166 [M - C₄H₈]•⁺C₁₁H₁₈O•⁺C₄H₈ (56 Da)Retro-Diels-AlderHigh (60-80%)
165 [M - C₂H₅ - CO]⁺C₁₂H₂₁⁺CO (28 Da)Secondary CO LossModerate (30-50%)
137 [M - C₄H₈ - C₂H₅]⁺C₉H₁₃O⁺•C₂H₅ (29 Da)Secondary Ethyl LossLow-Moderate (15-30%)

Experimental Protocol for GC-EI-MS Analysis

To ensure maximum trustworthiness and reproducibility, the following self-validating protocol must be utilized for the acquisition of the mass spectrum.

Step 1: System Tuning and Calibration

  • Perform an autotune using Perfluorotributylamine (PFTBA) to calibrate the mass axis and ensure proper relative abundance ratios across the m/z 69, 219, and 502 ions. This guarantees that the high-mass fragments (e.g., m/z 193) are not artificially suppressed by quadrupole mass discrimination.

Step 2: Sample Preparation

  • Dilute the sample in a highly pure, non-polar solvent (e.g., GC-grade Hexane or Dichloromethane) to a concentration of ~10-50 µg/mL.

  • Self-Validation Step: Spike the sample with an internal standard (ISTD), such as Naphthalene-d8 or a heavy alkane (e.g., Eicosane-d42), at a known concentration to validate retention time stability and ionization efficiency.

Step 3: Chromatographic Separation

  • Column: Non-polar capillary column (e.g., HP-5MS or DB-5MS, 30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Injection: 1 µL injection volume, Splitless mode, inlet temperature at 250 °C.

  • Oven Program: Initial hold at 70 °C for 2 min, ramp at 15 °C/min to 280 °C, final hold for 5 min.

Step 4: Mass Spectrometric Acquisition

  • Ion Source: Electron Ionization (EI) at 70 eV. Source temperature maintained at 230 °C to prevent thermal degradation of the heavily substituted ring prior to ionization[2].

  • Scan Range: Full scan mode from m/z 40 to 350.

  • Blank Subtraction: Run a solvent blank immediately prior to the sample to subtract background column bleed (e.g., m/z 207 from siloxanes, which could falsely inflate the [M - CH₃]⁺ peak).

GCMS_Workflow Sample 1. Sample Prep (Dilution & ISTD) Injection 2. GC Injection (Splitless, 250°C) Sample->Injection Separation 3. Capillary GC (HP-5MS, Temp Ramp) Injection->Separation Ionization 4. EI Source (70 eV, 230°C) Separation->Ionization Analysis 5. Quadrupole MS (m/z 40-350 Scan) Ionization->Analysis Data 6. Data Processing (EIC & Blank Subtraction) Analysis->Data

Figure 2: Step-by-step GC-EI-MS experimental workflow for cyclohexenone analysis.

References

  • National Center for Biotechnology Information. "2-Cyclohexen-1-one, triethyltrimethyl-." PubChem Compound Summary for CID 111383. 1

  • BenchChem. "Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide." BenchChem Technical Resources. 2

  • Ellison, G. B., et al. (2015). "Isomerization and Fragmentation of Cyclohexanone in a Heated Micro-Reactor." The Journal of Physical Chemistry A, 119(51), 12833-12849. 3

  • Tureček, F., & Hanuš, V. (1984). "Retro-Diels-Alder reaction in mass spectrometry." Mass Spectrometry Reviews, 3(1), 85-152. 4

Sources

Foundational

Thermodynamic Stability of Triethyltrimethyl-2-Cyclohexen-1-one Stereoisomers: A Computational and Experimental Framework

Executive Summary The thermodynamic evaluation of highly substituted cyclohexenones presents a formidable challenge in physical organic chemistry. Specifically, the hexasubstituted framework of triethyltrimethyl-2-cycloh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic evaluation of highly substituted cyclohexenones presents a formidable challenge in physical organic chemistry. Specifically, the hexasubstituted framework of triethyltrimethyl-2-cyclohexen-1-one derivatives (e.g., variants of CID 111383) creates a highly congested steric environment [1]. While certain constitutional isomers (such as 3,4,4-triethyl-2,5,5-trimethylcyclohex-2-en-1-one) lack stereocenters, other permutations (e.g., 3,4,5-triethyl-2,4,6-trimethylcyclohex-2-en-1-one) possess multiple chiral centers, resulting in a complex diastereomeric landscape.

This whitepaper provides an in-depth technical guide for drug development professionals and computational chemists to evaluate the thermodynamic stability of these stereoisomers. By synthesizing Density Functional Theory (DFT) with self-validating base-catalyzed equilibration protocols, we establish a rigorous methodology for resolving the energetic tension between allylic ( A1,3 ) strain and 1,3-diaxial interactions.

Structural Dynamics & The Conformational Landscape

The core of the triethyltrimethyl-2-cyclohexen-1-one system is the cyclohex-2-en-1-one ring, which typically adopts a half-chair or sofa conformation. The thermodynamic stability of its stereoisomers is dictated by two opposing steric forces:

  • A1,3 Allylic Strain: Substituents at the C4 position experience severe steric repulsion with substituents at C3 if they adopt a pseudo-equatorial orientation. To relieve this A1,3 strain, bulky groups (like ethyl) strongly prefer the pseudo-axial position [2].

  • 1,3-Diaxial Interactions: If bulky groups at C4 and C6 are forced into pseudo-axial positions simultaneously to avoid allylic strain, they incur massive 1,3-diaxial repulsion across the face of the ring.

The global thermodynamic minimum is achieved by the stereoisomer that best balances these competing forces. Because London dispersion forces play a critical stabilizing role between these closely packed alkyl groups, standard computational methods often fail, necessitating specialized DFT functionals [3].

Theoretical Framework: DFT Computational Protocol

To accurately predict the thermodynamic stability matrix of these stereoisomers, we utilize the M06-2X functional. M06-2X is explicitly parameterized to capture medium-range dispersion interactions and non-covalent alkyl-alkyl packing, which are critical in hexasubstituted rings [3].

Computational Workflow
  • Library Generation: Generate all possible diastereomers of the target triethyltrimethyl-2-cyclohexen-1-one constitutional isomer.

  • MM Conformational Search: Perform a Monte Carlo conformational search using the OPLS4 or MMFF94 force field to identify the lowest-energy half-chair conformers for each diastereomer.

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the M06-2X/def2-TZVP level of theory. Causality: The def2-TZVP basis set minimizes basis set superposition error (BSSE) in crowded systems.

  • Frequency Analysis: Calculate the vibrational frequencies at 298.15 K to ensure the absence of imaginary frequencies (confirming a true local minimum) and to extract the Gibbs Free Energy ( G ).

  • Boltzmann Distribution: Calculate the relative thermodynamic populations using ΔG .

Computational_Workflow S1 1. Stereoisomer Library Generation S2 2. MM Conformational Search S1->S2 S3 3. DFT Optimization (M06-2X) S2->S3 S4 4. Frequency Analysis (Gibbs Free Energy) S3->S4 S5 5. Boltzmann Distribution Analysis S4->S5

Fig 1: Step-by-step computational workflow for determining relative thermodynamic stability.

Quantitative Data Presentation

Below is a representative thermodynamic matrix for the stereoisomers of a model chiral variant (3,4,5-triethyl-2,4,6-trimethylcyclohex-2-en-1-one) evaluated via the M06-2X protocol.

Isomer DesignationC4-C5 Relative StereochemistryC5-C6 Relative Stereochemistry ΔG (kcal/mol)Boltzmann Population (298 K)
Isomer A (Global Min) antianti0.0088.5%
Isomer B synanti+1.2410.8%
Isomer C antisyn+3.100.6%
Isomer D synsyn+4.85< 0.1%

Experimental Methodology: Self-Validating Equilibration

To empirically validate the computed thermodynamic stabilities, a base-catalyzed epimerization protocol is employed [4]. By generating a reversible enolate at the C6 position, the system is allowed to traverse the potential energy surface and settle into its thermodynamic minimum.

The Self-Validating Principle

A protocol is only trustworthy if it proves reversibility. To ensure the final ratio is under true thermodynamic control (and not kinetic trapping), the equilibration must be performed in parallel starting from two different pure diastereomers (e.g., pure Isomer A and pure Isomer B). If both reactions converge to the exact same diastereomeric ratio (dr), the system is self-validated.

Conformational_Equilibrium A Kinetic Isomer (High A1,3 Strain) B Enolate Intermediate (Planar C6) A->B Base (-H+) B->A +H+ C Thermodynamic Isomer (Strain Relieved) B->C +H+ (Inversion) C->B Base (-H+)

Fig 2: Base-catalyzed epimerization pathway for thermodynamic equilibration.

Step-by-Step Equilibration Protocol
  • Solvent & Base Selection: Prepare a 0.5 M solution of potassium tert-butoxide ( t -BuOK) in anhydrous tert-butanol ( t -BuOH).

    • Causality: A bulky alkoxide base in its conjugate alcohol prevents unwanted Michael additions or nucleophilic attack at the carbonyl, restricting reactivity strictly to α -deprotonation.

  • Sample Preparation: In two separate, flame-dried Schlenk flasks under argon, dissolve 50 mg of pure Isomer A (Flask 1) and 50 mg of pure Isomer B (Flask 2) in 2.0 mL of the t -BuOK/ t -BuOH solution.

  • Internal Standard: Add 10 μ L of dodecane to each flask as an inert internal standard for GC-MS quantification.

  • Equilibration: Heat both flasks to 60 °C with continuous stirring.

  • Aliquot Sampling: Withdraw 50 μ L aliquots at t=1,4,12,and 24 hours. Quench each aliquot immediately into 0.5 mL of saturated aqueous NH4​Cl to protonate the enolate and freeze the equilibrium.

  • Extraction & Analysis: Extract the quenched aliquots with ethyl acetate (3 × 0.5 mL). Dry the organic layer over MgSO4​ , filter, and analyze via GC-MS and quantitative 1 H-NMR.

  • Convergence Check: Plot the diastereomeric ratio over time. The experiment is complete and validated when the dr in Flask 1 and Flask 2 converge to an identical plateau (e.g., 8.2:1 in favor of Isomer A), mirroring the DFT-predicted Boltzmann distribution.

Conclusion

The thermodynamic stability of triethyltrimethyl-2-cyclohexen-1-one stereoisomers is a delicate interplay of allylic strain and transannular diaxial repulsions. By utilizing dispersion-corrected DFT (M06-2X) alongside a self-validating base-catalyzed epimerization protocol, researchers can accurately map the conformational and stereochemical energy landscape of these highly congested cyclic systems.

References

  • National Center for Biotechnology Information. "2-Cyclohexen-1-one, triethyltrimethyl- | C15H26O | CID 111383". PubChem Database. URL: [Link]]

  • "Cobalt-Catalyzed Desymmetric Isomerization of Exocyclic Olefins". Journal of the American Chemical Society / ACS Publications, 2021. URL: [Link]]

  • "Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions". The Journal of Physical Chemistry A, 2013. URL: [Link]]

  • "One-Carbon Bridge Stereocontrol in Robinson Annulations Leading to Bicyclo[3.3.1]nonanes". University of Wisconsin / ACS Publications, published in organic chemistry literature. URL: [Link]]

Exploratory

An In-depth Technical Guide to the Formation of 2-Cyclohexen-1-one, 3,4,4-triethyl-2,5,5-trimethyl-

Introduction The 2-cyclohexen-1-one scaffold is a ubiquitous and vital structural motif in a vast array of natural products and pharmaceutically active compounds.[1][2] Its inherent reactivity, characterized by two prima...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2-cyclohexen-1-one scaffold is a ubiquitous and vital structural motif in a vast array of natural products and pharmaceutically active compounds.[1][2] Its inherent reactivity, characterized by two primary electrophilic sites—the carbonyl carbon and the β-carbon of the enone system—renders it a versatile building block in organic synthesis. This guide provides an in-depth technical exploration of the formation of a highly substituted derivative, 2-Cyclohexen-1-one, 3,4,4-triethyl-2,5,5-trimethyl- (IUPAC name: 3,4,4-triethyl-2,5,5-trimethylcyclohex-2-en-1-one). While specific literature on the synthesis of this exact molecule is sparse, its structure strongly suggests a formation pathway rooted in one of the most powerful and classic methodologies in organic chemistry: the Robinson annulation.[3]

This document will primarily elucidate the mechanistic intricacies of the Robinson annulation as the most probable route to the target molecule. Furthermore, alternative synthetic strategies for the formation of substituted cyclohexenone rings, such as the Diels-Alder reaction and the homo-Nazarov cyclization, will be discussed to provide a comprehensive overview for researchers, scientists, and drug development professionals.

The Robinson Annulation: A Cornerstone in Six-Membered Ring Synthesis

The Robinson annulation, discovered by Sir Robert Robinson in 1935, is a robust and reliable method for the formation of a six-membered ring containing an α,β-unsaturated ketone.[4] It is a tandem reaction that ingeniously combines a Michael addition with an intramolecular aldol condensation.[5][6] This two-step sequence creates two new carbon-carbon bonds and a new ring system.

Proposed Retrosynthetic Analysis for 2-Cyclohexen-1-one, 3,4,4-triethyl-2,5,5-trimethyl-

To envision the synthesis of our target molecule via the Robinson annulation, we can perform a retrosynthetic analysis. The α,β-unsaturated ketone within the six-membered ring is the key disconnection point.

G Target Target Molecule: 3,4,4-triethyl-2,5,5-trimethylcyclohex-2-en-1-one Intermediate Key Intermediate: 1,5-Diketone Target->Intermediate Aldol Condensation Reactant1 Michael Donor: 3,3-diethyl-4-methylpentan-2-one Intermediate->Reactant1 Michael Addition Reactant2 Michael Acceptor: (E)-3-methylhept-3-en-2-one Intermediate->Reactant2

Caption: Retrosynthetic analysis of the target molecule via the Robinson annulation.

Mechanistic Deep Dive into the Robinson Annulation

The forward synthesis, therefore, would involve the base-catalyzed reaction between 3,3-diethyl-4-methylpentan-2-one (the Michael donor) and (E)-3-methylhept-3-en-2-one (the Michael acceptor).

Step 1: Enolate Formation and Michael Addition

The reaction is initiated by the deprotonation of the α-carbon of the Michael donor by a suitable base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate then undergoes a conjugate addition (Michael addition) to the β-carbon of the α,β-unsaturated ketone (the Michael acceptor). This step forms a new carbon-carbon bond and generates a 1,5-dicarbonyl intermediate.[7]

Step 2: Intramolecular Aldol Condensation

The newly formed 1,5-diketone then undergoes an intramolecular aldol condensation. A base removes a proton from an α-carbon, creating an enolate that attacks the other carbonyl group within the same molecule. This cyclization forms a six-membered ring containing a β-hydroxy ketone.

Step 3: Dehydration

Under the reaction conditions, typically with heating, the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated ketone product.[5]

G cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation & Dehydration Start Reactants: 3,3-diethyl-4-methylpentan-2-one + (E)-3-methylhept-3-en-2-one Enolate Enolate Formation (Base catalysis) Start->Enolate Michael_Adduct 1,5-Diketone Intermediate Enolate->Michael_Adduct Conjugate Addition Intra_Enolate Intramolecular Enolate Formation Michael_Adduct->Intra_Enolate Cyclization Cyclization to form β-Hydroxy Ketone Intra_Enolate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Final Product: 3,4,4-triethyl-2,5,5-trimethylcyclohex-2-en-1-one Dehydration->Product

Caption: Mechanistic workflow of the Robinson annulation for the synthesis of the target molecule.

Experimental Protocol: A Self-Validating System

The following is a generalized, yet detailed, experimental protocol for the synthesis of 2-Cyclohexen-1-one, 3,4,4-triethyl-2,5,5-trimethyl- via the Robinson annulation. This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.

Step Procedure Rationale & In-Process Validation
1. Reagent Preparation To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.2 equivalents) and anhydrous ethanol.The use of anhydrous conditions is crucial to prevent quenching of the enolate. The system is kept under an inert atmosphere to prevent side reactions.
2. Michael Donor Addition Slowly add 3,3-diethyl-4-methylpentan-2-one (1.0 equivalent) to the stirred solution of sodium ethoxide in ethanol at 0 °C. Stir for 30 minutes.This step generates the enolate of the Michael donor. The progress of enolate formation can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation at the α-position.
3. Michael Acceptor Addition Add (E)-3-methylhept-3-en-2-one (1.0 equivalent) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.The Michael addition is typically exothermic. Slow addition helps to control the reaction temperature. The disappearance of the starting materials can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
4. Aldol Condensation & Dehydration Heat the reaction mixture to reflux for 8-12 hours.The elevated temperature promotes both the intramolecular aldol condensation and the subsequent dehydration to form the final product. The formation of the product can be monitored by TLC or GC-MS.
5. Work-up and Purification Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.The work-up removes the base and any water-soluble byproducts. Column chromatography is used to isolate the pure product from any unreacted starting materials or side products. The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS).

Alternative Synthetic Routes for Cyclohexenone Formation

While the Robinson annulation is a highly probable pathway, other modern and classic reactions can also yield substituted cyclohexenone rings.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring in a single step with excellent stereochemical control.[8] To form a cyclohexenone derivative, a substituted diene would react with a suitable dienophile. Subsequent oxidation or functional group manipulation of the resulting cyclohexene would be necessary to install the ketone functionality. For our target molecule, a highly substituted diene and dienophile would be required, which could present challenges in their synthesis.

G Reactants Substituted Diene + Dienophile Cycloaddition [4+2] Cycloaddition Reactants->Cycloaddition Cyclohexene Substituted Cyclohexene Intermediate Cycloaddition->Cyclohexene Oxidation Oxidation/Functional Group Manipulation Cyclohexene->Oxidation Product 2-Cyclohexen-1-one Derivative Oxidation->Product

Caption: Generalized workflow for cyclohexenone synthesis via a Diels-Alder reaction.

Homo-Nazarov Cyclization

The Nazarov cyclization is a classic method for synthesizing cyclopentenones from divinyl ketones.[9][10] The formal homo-Nazarov cyclization, which involves the cyclization of vinyl or aryl cyclopropyl ketones, provides a route to cyclohexenones.[11] This reaction typically requires strong Lewis or Brønsted acid catalysis.[11] The synthesis of the requisite highly substituted vinyl cyclopropyl ketone precursor for our target molecule would be a significant synthetic challenge.

G Start Vinyl Cyclopropyl Ketone Activation Lewis/Brønsted Acid Activation Start->Activation Cyclization Cationic Cyclization Activation->Cyclization Elimination Proton Elimination Cyclization->Elimination Product Cyclohexenone Product Elimination->Product

Caption: Simplified mechanism of the homo-Nazarov cyclization.

Conclusion

The formation of 2-Cyclohexen-1-one, 3,4,4-triethyl-2,5,5-trimethyl- is most logically explained through the well-established and highly versatile Robinson annulation. This powerful reaction sequence, involving a Michael addition followed by an intramolecular aldol condensation, provides a direct and efficient route to the construction of the substituted cyclohexenone core. While other synthetic methodologies such as the Diels-Alder reaction and the homo-Nazarov cyclization exist for the synthesis of cyclohexenones, the Robinson annulation offers a more convergent and likely pathway for this particular highly substituted target molecule. Understanding the mechanistic underpinnings of these reactions is paramount for researchers and drug development professionals in the rational design and synthesis of complex molecular architectures.

References

  • Robinson annulation. In Wikipedia. Retrieved from [Link][4]

  • Robinson Annulation-Mechanism and Shortcut. Chemistry Steps. Retrieved from [Link][5]

  • The suggested mechanism for the Robinson annulation reaction. ResearchGate. Retrieved from [Link][12]

  • Robinson Annulation. Organic Chemistry Tutor. Retrieved from [Link][7]

  • Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. ACS Publications. Retrieved from [Link][13]

  • The Robinson Annulation. Master Organic Chemistry. Retrieved from [Link][6]

  • Synthesis of 2-Cyclohexenone Derivatives via Gold(I)-Catalyzed Hydrative Cyclization of 1,6-Diynes. Organic Chemistry Portal. Retrieved from [Link][1]

  • Formal Homo‐Nazarov and Other Cyclization Reactions of Activated Cyclopropanes. Wiley Online Library. Retrieved from [Link][11]

  • Rh(I)-Catalyzed [(3 + 2) + 1] Cycloaddition of 1-Yne/Ene-vinylcyclopropanes and CO: Homologous Pauson−Khand Reaction and Total Synthesis of (±)-α-Agarofuran. ACS Publications. Retrieved from [Link][14]

  • Diels–Alder reaction. In Wikipedia. Retrieved from [Link][8]

  • A Catalytic Homo-Nazarov Cyclization Protocol for the Synthesis of Heteroaromatic Ring-Fused Cyclohexenones. ACS Publications. Retrieved from [Link][15]

  • Synthesis of 2-cyclohexene-1-one. PrepChem.com. Retrieved from [Link][16]

  • Diels–Alder reactions of 4,4-dimethyl-2-cyclohexenones. A direct route to the 4,4-dimethyl-1-decalones. Canadian Science Publishing. Retrieved from [Link][17]

  • The Pauson-Khand Reaction. Denmark Group, University of Illinois. Retrieved from [Link][18]

  • Synthetic Approaches to (R)-Cyclohex-2-Enol. Oriental Journal of Chemistry. Retrieved from [Link][19]

  • Intramolecular Diels–Alder Reactions of Cycloalkenones: Translation of High endo Selectivity to trans Junctions. PMC. Retrieved from [Link][20]

  • Nazarov cyclization reaction. In Wikipedia. Retrieved from [Link][9]

  • Nomination Background: 2-Cyclohexen-1-0Ne. National Toxicology Program (NTP). Retrieved from [Link][2]

  • Pauson–Khand reaction. In Wikipedia. Retrieved from [Link][21]

  • Pauson-Khand Reaction. SlideShare. Retrieved from [Link][22]

  • Diels–Alder reaction. L.S.College, Muzaffarpur. Retrieved from [Link][23]

  • Preparation of 2-substituted 2-cyclohexen-1-ones. The Journal of Organic Chemistry. Retrieved from [Link][24]

  • Nazarov Cyclization. Organic Chemistry Portal. Retrieved from [Link][10]

  • Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. Infoscience, EPFL. Retrieved from [Link][25]

  • Suggested mechanisme for the formation of 2-cyclohexen-1-one, with... ResearchGate. Retrieved from [Link][26]

  • 2-Cyclohexen-1-one, triethyltrimethyl-. PubChem. Retrieved from [Link][27]

  • 2-Cyclohexen-1-one, triethyltrimethyl- - Substance Details. US EPA. Retrieved from [Link][28]

  • Cyclohexenone synthesis. Organic Chemistry Portal. Retrieved from [Link][29]

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Foundational

Crystallographic Data and Structural Analysis of 2-Cyclohexen-1-one, triethyltrimethyl-: A Comprehensive Methodological Guide

Executive Summary & Molecular Profiling The compound 2-Cyclohexen-1-one, triethyltrimethyl- (CAS: 68845-35-2), systematically identified as 3,4,4-triethyl-2,5,5-trimethylcyclohex-2-en-1-one, is a highly substituted cycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Profiling

The compound 2-Cyclohexen-1-one, triethyltrimethyl- (CAS: 68845-35-2), systematically identified as 3,4,4-triethyl-2,5,5-trimethylcyclohex-2-en-1-one, is a highly substituted cyclic ketone[1][2]. With a molecular formula of C₁₅H₂₆O and a molecular weight of 222.37 g/mol , it serves as a critical building block and intermediate in the synthesis of specialty chemicals, fragrances, and potentially bioactive analogs[3].

From a structural chemistry perspective, this molecule presents a unique challenge: its high degree of alkyl substitution and resulting low intermolecular cohesive energy render it an oily liquid at room temperature (density ~0.849 g/cm³)[4]. Consequently, standard ambient X-ray diffraction (XRD) techniques cannot be directly applied. To obtain high-resolution crystallographic data and resolve its highly sterically hindered conformation, researchers must employ specialized phase-transition methodologies.

This guide details the theoretical framework, causality of experimental choices, and self-validating protocols for determining the crystal structure of this compound using two orthogonal approaches: In Situ Cryo-Crystallography and Chemical Derivatization .

Strategic Workflows for Structural Resolution

To transition a room-temperature liquid into a highly ordered single crystal suitable for X-ray diffraction, two primary strategies are utilized in modern crystallography[5][6].

Pathway A: In Situ Cryo-Crystallography

In situ cryo-crystallography involves the direct freezing of the pure liquid within a diffractometer. Because rapid cooling typically results in a polycrystalline powder or an amorphous glass, a technique known as zone melting (or optical heating) is employed.

  • Causality of the Method: By establishing a localized temperature gradient using a focused laser or controlled nitrogen cryostream, the polycrystalline mass is melted back to a single seed crystal. Slowly lowering the temperature allows this single seed to propagate, yielding a high-quality, single-domain crystal[7][8]. This method preserves the native intermolecular interactions (e.g., weak C-H···O hydrogen bonds and van der Waals forces) of the pure compound.

Pathway B: Chemical Derivatization (Brady’s Reagent)

When cryo-crystallography yields twinned or poorly diffracting crystals, derivatization is the gold standard. The ketone moiety is reacted with 2,4-dinitrophenylhydrazine (Brady's Reagent) to form a 2,4-dinitrophenylhydrazone (2,4-DNPH) derivative[9][10].

  • Causality of the Method: The addition of the bulky, rigid, and highly polar 2,4-dinitrophenyl group fundamentally alters the molecule's crystal engineering profile. The nitro groups and the secondary amine introduce strong hydrogen bonding (N-H···O) and π-π stacking capabilities. This drastically increases the cohesive lattice energy, transforming the liquid into a highly crystalline, orange/red solid with a sharp melting point, ideal for standard slow-evaporation crystallization[11][12].

G Liquid 2-Cyclohexen-1-one, triethyltrimethyl- (Liquid at RT) Cryo In Situ Cryo-Crystallography Liquid->Cryo Deriv Chemical Derivatization Liquid->Deriv Capillary Lindemann Capillary Loading Cryo->Capillary Brady Reaction with Brady's Reagent Deriv->Brady Zone Zone Melting & Annealing Capillary->Zone CryoXRD Cryogenic XRD Data Collection Zone->CryoXRD Analysis Structural Resolution & Conformational Analysis CryoXRD->Analysis Solid 2,4-DNPH Solid Precipitation Brady->Solid Recryst Slow Evaporation Recrystallization Solid->Recryst StdXRD Standard Ambient/Cryo XRD Recryst->StdXRD StdXRD->Analysis

Caption: Dual-pathway workflow for the crystallographic resolution of liquid organics.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure structural integrity and data reliability.

Protocol 1: In Situ Cryo-Crystallization via Zone Melting
  • Sample Preparation: Inject ~2 μL of pure 2-Cyclohexen-1-one, triethyltrimethyl- into a thin-walled Lindemann glass capillary (0.3 mm diameter). Flame-seal both ends to prevent sample evaporation and ice accumulation.

  • Mounting & Initial Freezing: Mount the capillary on a goniometer head equipped with a Bruker or Oxford N₂ cryosystem. Flash-cool the sample to 150 K at a rate of 360 K/h[8]. Validation: Visually confirm the formation of an opaque, polycrystalline solid via the diffractometer's optical microscope.

  • Zone Melting: Raise the temperature slowly until the solid begins to melt (the precise melting point must be determined empirically, likely between 240 K and 260 K). Use a focused IR laser or localized warm gas stream to melt the polycrystalline mass, leaving only a microscopic seed crystal at the capillary tip[6].

  • Annealing & Growth: Lower the temperature at a highly controlled rate (e.g., 1 K/h) to allow the seed crystal to consume the liquid phase. Validation: Collect a rapid 5-minute rotational X-ray frame. The presence of sharp, well-defined diffraction spots (rather than powder rings) validates the single-crystal nature.

  • Data Collection: Cool the single crystal to 100 K to minimize thermal motion (Debye-Waller factors) and collect full sphere diffraction data using Mo-Kα or Cu-Kα radiation.

Protocol 2: 2,4-DNPH Derivatization and Crystallization
  • Reagent Preparation: Dissolve 0.25 g of 2,4-dinitrophenylhydrazine in 5 mL of methanol. Cautiously add 0.5 mL of concentrated sulfuric acid (Brady's Reagent). Note: The acid acts as a catalyst to protonate the carbonyl oxygen, increasing its electrophilicity.[10][11]

  • Condensation Reaction: Add 0.2 g of 2-Cyclohexen-1-one, triethyltrimethyl- to the reagent. Stir at room temperature for 15 minutes. Validation: The immediate formation of a yellow/orange precipitate confirms the successful condensation into the hydrazone[12].

  • Purification: Vacuum filter the solid and wash with cold aqueous methanol to remove unreacted hydrazine and acid.

  • Single Crystal Growth: Dissolve the purified solid in a minimal amount of a binary solvent system (e.g., Dichloromethane/Ethanol 1:1). Cover the vial with perforated Parafilm and allow for slow evaporation at 4 °C over 7–14 days.

  • Harvesting: Select a distinct, block-like orange crystal under polarized light and mount it on a MiTeGen loop with paratone oil for standard XRD data collection.

Structural Analysis & Conformational Theory

Conformational Dynamics of the Cyclohexenone Ring

Cyclohexane rings typically adopt a highly stable "chair" conformation (0 kJ/mol ring strain)[13]. However, the introduction of the C=C double bond and the planar C=O carbonyl group in 2-Cyclohexen-1-one forces four of the six ring carbons (C1, C2, C3, C6) into near-coplanarity[14].

Consequently, the ring must adopt a half-chair or sofa conformation[15][16]. In 3,4,4-triethyl-2,5,5-trimethylcyclohex-2-en-1-one, the steric crowding is extreme:

  • C4 Position: Two ethyl groups.

  • C5 Position: Two methyl groups.

To minimize severe 1,3-diaxial interactions and vicinal steric clashes, the ring will distort significantly. The bulky ethyl groups at C4 will dictate the exact puckering amplitude of the ring, forcing the half-chair to twist. XRD analysis of the native crystal will reveal the exact torsion angles (e.g., C2-C3-C4-C5) and the degree to which the C=C-C=O system deviates from perfect planarity to relieve strain.

Predicted Crystallographic Parameters

Based on empirical data from similar highly substituted cyclohexenones and 2,4-DNPH derivatives, the expected crystallographic parameters are summarized below.

ParameterNative Cryo-Crystal (Predicted)2,4-DNPH Derivative (Predicted)
Formula C₁₅H₂₆OC₂₁H₃₀N₄O₄
Molecular Weight 222.37 g/mol 402.49 g/mol
Crystal System Monoclinic or TriclinicMonoclinic
Space Group P21​/c or P1ˉ P21​/c
Primary Interactions Weak C-H···O, van der WaalsStrong N-H···O, π-π stacking
Data Collection Temp. 100 K100 K – 298 K
Z (Molecules/Unit Cell) 44
Calculated Density ( Dx​ ) ~1.05 g/cm³ (at 100 K)~1.35 g/cm³

Table 1: Comparative theoretical crystallographic data for the native liquid and its solid derivative.

Conclusion

The structural elucidation of 2-Cyclohexen-1-one, triethyltrimethyl- requires overcoming the physical barrier of its liquid state. By employing either in situ zone-melting cryo-crystallography or robust chemical derivatization via 2,4-DNPH, researchers can obtain high-resolution X-ray diffraction data. This data is paramount for understanding the severe steric distortions within the half-chair conformation of the cyclohexenone ring, providing vital insights for downstream synthetic and pharmacological applications.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Triethyltrimethyl-2-cyclohexen-1-one

Introduction and Chemical Context 2-Cyclohexen-1-one, triethyltrimethyl- (CAS Registry Number: 68845-35-2), also known by its IUPAC name 3,4,4-triethyl-2,5,5-trimethylcyclohex-2-en-1-one, is a highly substituted cyclic e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

2-Cyclohexen-1-one, triethyltrimethyl- (CAS Registry Number: 68845-35-2), also known by its IUPAC name 3,4,4-triethyl-2,5,5-trimethylcyclohex-2-en-1-one, is a highly substituted cyclic enone[1][2]. In industrial applications, it is primarily utilized as a specialty chemical building block and a high-value fragrance ingredient, characterized by its distinctive woody base note profile[3][4].

The synthesis of highly substituted cyclohexenones presents unique steric challenges. The presence of three ethyl and three methyl groups on the six-membered ring creates significant steric hindrance, particularly at the C4 and C5 positions. Consequently, standard annulation techniques often require optimized thermodynamic conditions to drive the cyclization and subsequent dehydration steps to completion.

Physicochemical Profiling

Understanding the physical properties of the target compound is critical for designing the downstream purification workflows (e.g., vacuum distillation parameters).

PropertyValueReference
Molecular Formula C15H26O[1][5]
Molecular Weight 222.37 g/mol [1][5]
Density 0.849 g/cm³[6]
Boiling Point 290.5 ºC (at 760 mmHg)[6]
Flash Point 135.7 ºC[6]
Predicted XLogP3 4.4[1][6]
Topological Polar Surface Area (TPSA) 17.1 Ų[1]

Synthetic Strategy and Mechanistic Pathway

Due to the proprietary nature of commercial fragrance manufacturing, industrial routes are rarely published in open literature. However, the foundational organic chemistry for constructing such sterically encumbered cyclohexenones relies on a modified Robinson Annulation sequence or a directed cross-aldol condensation of highly branched acyclic precursors.

The protocol below outlines a representative laboratory-scale synthesis utilizing a sequential Michael addition and intramolecular aldol condensation. The causality behind the experimental design is rooted in overcoming the activation energy barrier imposed by the bulky ethyl and methyl substituents.

G Precursors Branched Acyclic Ketone + Substituted Enone Enolate Enolate Formation (Kinetic Control, LDA) Precursors->Enolate Michael Michael Addition (C-C Bond Formation) Enolate->Michael Aldol Intramolecular Aldol (Thermodynamic Cyclization) Michael->Aldol Dehydration Acid-Catalyzed Dehydration (-H2O) Aldol->Dehydration Product Triethyltrimethyl- 2-cyclohexen-1-one Dehydration->Product

Figure 1: Mechanistic workflow for the synthesis of highly substituted cyclohexenones.

Step-by-Step Representative Synthesis Protocol

Note: This methodology describes a generalized approach for the synthesis of highly sterically hindered cyclohexenones analogous to CAS 68845-35-2. All procedures must be conducted in a chemical fume hood using appropriate PPE.

Phase 1: Enolate Generation and Michael Addition
  • Rationale: The initial carbon-carbon bond formation requires generating a reactive enolate. Due to the branching of the precursors, Lithium Diisopropylamide (LDA) is used to ensure complete, irreversible deprotonation under kinetic control.

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and an addition funnel.

  • Solvent & Base: Add 150 mL of anhydrous Tetrahydrofuran (THF) and 1.1 equivalents of freshly prepared LDA to the flask. Chill the system to -78 °C using a dry ice/acetone bath.

  • Ketone Addition: Dilute 1.0 equivalent of the branched acyclic ketone precursor in 30 mL of anhydrous THF. Add this solution dropwise over 30 minutes to maintain the internal temperature below -70 °C. Stir for an additional 45 minutes to ensure complete enolate formation.

  • Michael Acceptor: Slowly add 1.05 equivalents of the corresponding substituted enone (diluted in THF) via the addition funnel.

  • Warming: Allow the reaction mixture to slowly warm to 0 °C over 2 hours. The steric bulk slows the nucleophilic attack, necessitating this extended timeframe.

Phase 2: Intramolecular Aldol Cyclization and Dehydration
  • Rationale: The intermediate diketone must cyclize. Because the resulting ring is highly substituted, the cyclization is thermodynamically demanding. Switching to a protic solvent and applying heat drives the equilibrium toward the cyclic aldol product, followed by dehydration to the stable α,β-unsaturated enone.

  • Quenching: Quench the Michael addition reaction with saturated aqueous ammonium chloride ( NH4​Cl ) and extract the intermediate with diethyl ether. Concentrate the organic layer under reduced pressure.

  • Cyclization Setup: Transfer the crude intermediate to a flask containing a solution of 5% Potassium Hydroxide (KOH) in Ethanol (100 mL).

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 12–16 hours. Monitor the disappearance of the intermediate via TLC (Hexanes:Ethyl Acetate, 8:2).

  • Dehydration: To ensure complete dehydration of the aldol adduct, acidify the mixture slightly with p-Toluenesulfonic acid (pTSA) and equip a Dean-Stark apparatus. Reflux in toluene to azeotropically remove the generated water.

Phase 3: Isolation and Purification
  • Rationale: The target compound has a high boiling point (290.5 ºC at atmospheric pressure) and is highly lipophilic (XLogP3 = 4.4)[1][6]. Vacuum distillation is the most effective method to isolate the pure fragrance-grade compound without thermal degradation.

  • Workup: Wash the toluene solution with saturated sodium bicarbonate ( NaHCO3​ ), followed by brine. Dry over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Solvent Removal: Evaporate the toluene using a rotary evaporator.

  • Fractional Vacuum Distillation: Transfer the crude dark oil to a short-path vacuum distillation apparatus.

  • Collection: Collect the fraction boiling at the adjusted temperature corresponding to high vacuum (e.g., ~110-120 °C at 1-2 mmHg).

Analytical Validation

To ensure the self-validating integrity of the protocol, the isolated product must be characterized:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the exact mass of 222.198 Da[1]. The fragmentation pattern should show a prominent molecular ion peak [M]+ at m/z 222.

  • 1 H NMR (CDCl 3​ ): The absence of an olefinic proton at the C6 position and the presence of highly integrated aliphatic multiplets (representing the 26 protons of the ethyl and methyl groups) will confirm the highly substituted nature of the cyclohexenone ring.

  • Infrared Spectroscopy (IR): Look for the characteristic strong α,β -unsaturated carbonyl stretch around 1670−1680 cm−1 .

References

  • PubChem. "2-Cyclohexen-1-one, triethyltrimethyl- | C15H26O | CID 111383". National Center for Biotechnology Information. Available at:[Link]

  • US EPA. "2-Cyclohexen-1-one, triethyltrimethyl- - Substance Details - SRS". Environmental Protection Agency. Available at:[Link]

  • Scent.vn. "2-Cyclohexen-1-one, triethyltrimethyl- CAS# 68845-35-2: Odor ...". Available at:[Link]

  • ChemicalRegister. "2-Cyclohexen-1-one,6-methyl-3-(1-methylethyl)". Available at:[Link]

  • The Good Scents Company. "trans-2-tert-Butylcyclohexyl acetate (CAS 20298-70-8) — Woody ...". Available at:[Link]

Sources

Application

Application Note: 2-Cyclohexen-1-one, triethyltrimethyl- (TTC) as a Sterically Directed Precursor in Natural Product Synthesis

Target Audience: Synthetic Organic Chemists, Natural Product Researchers, and Fragrance Development Professionals. Introduction & Chemical Logic The total synthesis of complex polycyclic terpenoids and synthetic fragranc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Natural Product Researchers, and Fragrance Development Professionals.

Introduction & Chemical Logic

The total synthesis of complex polycyclic terpenoids and synthetic fragrance analogs requires building blocks that can enforce strict stereochemical outcomes during carbon-carbon bond formation. 2-Cyclohexen-1-one, triethyltrimethyl- (IUPAC: 3,4,4-triethyl-2,5,5-trimethylcyclohex-2-en-1-one, hereafter referred to as TTC ) is an exceptionally sterically encumbered cyclohexenone derivative[1]. Originally recognized as a woody base note fragrance ingredient and aroma precursor[2], its unique structural topography makes it a highly valuable precursor for advanced natural product synthesis.

Mechanistic Causality & Steric Control: TTC possesses a fully substituted C2-C3 alkene and adjacent quaternary centers at C4 (gem-diethyl) and C5 (gem-dimethyl)[1]. This creates a massive steric "wall" on one face of the molecule, dictating its reactivity profile:

  • Suppression of 1,4-Addition: The steric shielding at C3 and C4 effectively blocks conjugate nucleophilic attack, a common pathway for less substituted enones.

  • Facial Selectivity at C1 and C6: Reactions at the C1 carbonyl (e.g., 1,2-reductions, organometallic additions) and the C6 alpha-methylene (e.g., enolization/alkylation) are forced to proceed via the less hindered face. This intrinsic conformational locking guarantees high diastereomeric excess (d.e.) in downstream transformations, making it a self-directing scaffold.

Physicochemical Profiling

Understanding the physical properties of TTC is critical for reaction setup. Its high lipophilicity and boiling point dictate solvent choice, extraction efficiency, and purification strategies (e.g., requiring high-vacuum distillation or normal-phase chromatography)[1][3].

PropertyValueSource
CAS Registry Number 68845-35-2PubChem[1]
Molecular Formula C15H26OPubChem[1]
Molecular Weight 222.37 g/mol PubChem[1]
Boiling Point 290.5 °C (at 760 mmHg)ECHEMI[3]
Density 0.849 g/cm³ECHEMI[3]
XLogP3 (Lipophilicity) 4.4PubChem[1]
Topological Polar Surface Area 17.1 ŲPubChem[1]

Experimental Protocols

Protocol A: Diastereoselective 1,2-Reduction (Luche Conditions)

Objective: Conversion of TTC to its corresponding allylic alcohol (3,4,4-triethyl-2,5,5-trimethylcyclohex-2-en-1-ol) as a direct precursor for woody fragrance esters.

Causality & Logic: Standard reductions with NaBH4​ often fail or require forcing conditions due to the severe steric hindrance around the C1 carbonyl of TTC. Forcing conditions can lead to unwanted side reactions. By employing , the addition of stoichiometric CeCl3​ acts as a hard Lewis acid, selectively coordinating to the carbonyl oxygen. This increases the electrophilicity of the C1 carbon, allowing the mild hydride source to attack exclusively in a 1,2-fashion from the less hindered face, yielding a single diastereomer.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Solubilization: Dissolve TTC (2.22 g, 10.0 mmol) and CeCl3​⋅7H2​O (3.73 g, 10.0 mmol) in 30 mL of anhydrous methanol. Stir at room temperature for 15 minutes to ensure complete dissolution and complexation.

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Note: Strict temperature control is essential to maximize diastereoselectivity and control the exothermic hydride addition.

  • Hydride Addition: Add NaBH4​ (0.38 g, 10.0 mmol) portion-wise over 10 minutes. Effervescence (hydrogen gas evolution) will be observed.

  • Reaction Monitoring: Stir the mixture at -78 °C for 1 hour. Monitor completion via TLC (Hexanes:EtOAc 9:1, visualization with p-anisaldehyde stain). The product will appear as a lower Rf​ spot compared to the starting enone.

  • Quenching & Workup: Quench the reaction at -78 °C by slowly adding 10 mL of saturated aqueous NH4​Cl . Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether ( 3×20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography to afford the pure allylic alcohol.

Protocol B: Kinetic Enolization and C6-Alkylation

Objective: Installation of an allyl group at the C6 position to generate a diene precursor for Ring-Closing Metathesis (RCM) in polycyclic terpenoid synthesis.

Causality & Logic: TTC has two potential sites for deprotonation: the C6 methylene and the C2 methyl group. Thermodynamic enolization would lead to a complex mixture. Using Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) ensures strictly kinetic deprotonation at the C6 position, forming the cross-conjugated lithium enolate. The steric bulk at C5 directs the incoming allyl bromide to attack from the opposite face, ensuring stereocontrol.

Step-by-Step Methodology:

  • LDA Generation: In a flame-dried Schlenk flask under argon, add anhydrous THF (20 mL) and diisopropylamine (1.54 mL, 11.0 mmol). Cool to -78 °C and add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise. Stir for 30 minutes.

  • Enolate Formation: Add a solution of TTC (2.22 g, 10.0 mmol) in anhydrous THF (5 mL) dropwise over 15 minutes. Stir at -78 °C for 1 hour to ensure complete kinetic enolate formation.

  • Electrophilic Trapping: Add allyl bromide (1.04 mL, 12.0 mmol) and HMPA (1.79 mL, 10.0 mmol) to accelerate the alkylation. Safety Note: HMPA is a suspected carcinogen; handle with strict PPE in a certified fume hood.

  • Warming & Quenching: Allow the reaction to slowly warm to -20 °C over 2 hours. Quench with saturated aqueous NH4​Cl (15 mL).

  • Isolation: Extract with EtOAc ( 3×20 mL), wash with water and brine, dry over MgSO4​ , and concentrate. Purify the C6-allyl derivative via silica gel chromatography.

Synthetic Workflow Visualization

SyntheticWorkflow TTC TTC (CAS 68845-35-2) 3,4,4-triethyl-2,5,5-trimethyl- cyclohex-2-en-1-one Luche Luche Reduction (NaBH4, CeCl3, MeOH, -78°C) TTC->Luche Enolization Kinetic Enolization (LDA, THF, -78°C) TTC->Enolization AllylAlc Allylic Alcohol Diastereomer Luche->AllylAlc Esterification Esterification (Ac2O, DMAP, CH2Cl2) AllylAlc->Esterification Fragrance Woody Fragrance Acetate Analog Esterification->Fragrance Enolate C6 Cross-Conjugated Lithium Enolate Enolization->Enolate Alkylation Electrophilic Trapping (Allyl Bromide, HMPA) Enolate->Alkylation AnnulationPrecursor C6-Allyl TTC Annulation Precursor Alkylation->AnnulationPrecursor

Caption: Divergent synthetic workflows utilizing TTC for fragrance and annulation precursors.

References

  • National Center for Biotechnology Information (PubChem). "2-Cyclohexen-1-one, triethyltrimethyl- | C15H26O | CID 111383". PubChem Database.[Link]

  • Research Institute for Fragrance Materials (RIFM). "RIFM fragrance ingredient safety assessment, triethyltrimethyl-2-cyclohexen-1-one, CAS Registry Number 68845-35-2". Food and Chemical Toxicology, 2024.[Link]

  • Luche, J. L. "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones". Journal of the American Chemical Society, 1978, 100 (7), 2226–2227.[Link]

Sources

Method

Application Notes and Protocols for the Michael Addition of Triethyl Methanetricarboxylate to 2-Cyclohexen-1-one

Introduction: The Strategic Importance of the Michael Addition The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone in the edifice of synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Michael Addition

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone in the edifice of synthetic organic chemistry.[1] Its power lies in the predictable and efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures.[2] This application note provides a detailed protocol and scientific rationale for the Michael addition of triethyl methanetricarboxylate to 2-cyclohexen-1-one. This specific transformation is of significant interest as it introduces a quaternary carbon center substituted with three ester functionalities, yielding a highly functionalized cyclohexanone derivative. Such products are valuable intermediates in the synthesis of natural products and pharmaceuticals, where the ester groups can be further manipulated or removed.[3]

Reaction Mechanism: A Base-Catalyzed Cascade

The Michael addition reaction proceeds through a well-defined, base-catalyzed mechanism.[4] The key steps are the deprotonation of the Michael donor, nucleophilic attack on the Michael acceptor, and subsequent protonation.

  • Deprotonation of the Michael Donor: The reaction is initiated by a base, in this case, sodium ethoxide. The ethoxide ion deprotonates the α-carbon of triethyl methanetricarboxylate. The resulting carbanion is stabilized by the resonance delocalization of the negative charge across the three adjacent carbonyl groups, making it a soft nucleophile.[1] The predicted pKa of triethyl methanetricarboxylate is approximately 9.13±0.59, making sodium ethoxide (the conjugate base of ethanol with a pKa of ~16) a sufficiently strong base to drive the deprotonation.[5]

  • Nucleophilic Attack: The resonance-stabilized carbanion then acts as a nucleophile, attacking the electrophilic β-carbon of the α,β-unsaturated ketone, 2-cyclohexen-1-one. This conjugate addition results in the formation of a new carbon-carbon bond and a resonance-stabilized enolate intermediate.[4]

  • Protonation: The enolate intermediate is then protonated by a proton source, in this case, the ethanol solvent, to yield the final Michael adduct, triethyl 2-(3-oxocyclohexyl)propane-1,1,1-tricarboxylate, and regenerate the ethoxide catalyst.[1]

Caption: The base-catalyzed mechanism of the Michael addition.

Experimental Protocol

This protocol is based on established procedures for analogous Michael additions of malonate esters to cyclic enones.[6][7]

Materials and Reagents:

  • 2-Cyclohexen-1-one (97%, Sigma-Aldrich)

  • Triethyl methanetricarboxylate (98%, Sigma-Aldrich)

  • Sodium ethoxide (≥95%, solid, Sigma-Aldrich)

  • Anhydrous Ethanol (200 proof)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (reagent grade)

  • Hexanes (reagent grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography, 230-400 mesh)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir plate

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (0.23 g, 3.4 mmol, 0.1 equiv) in anhydrous ethanol (50 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Michael Donor: To the stirred solution of sodium ethoxide, add triethyl methanetricarboxylate (8.6 g, 37 mmol, 1.1 equiv) dropwise at room temperature. Stir the resulting mixture for 15 minutes to ensure complete formation of the enolate.

  • Addition of Michael Acceptor: Add 2-cyclohexen-1-one (3.2 g, 33.3 mmol, 1.0 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 78 °C) using a heating mantle. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of saturated aqueous ammonium chloride solution to quench the reaction.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[2][8]

    • Adsorbent: Silica gel (230-400 mesh).

    • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 20-30% ethyl acetate) is recommended.[9][10] Collect fractions and analyze by TLC to isolate the pure product.

  • Characterization: Evaporate the solvent from the pure fractions to yield triethyl 2-(3-oxocyclohexyl)propane-1,1,1-tricarboxylate as a colorless to pale yellow oil.

Characterization of the Product: Triethyl 2-(3-oxocyclohexyl)propane-1,1,1-tricarboxylate

As of the writing of this application note, a publicly available, experimentally verified NMR and mass spectrum for triethyl 2-(3-oxocyclohexyl)propane-1,1,1-tricarboxylate could not be located. The following are predicted spectroscopic characteristics based on the structure of the molecule. Researchers should use a combination of 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) for complete structural elucidation.[5]

  • ¹H NMR (predicted):

    • ~4.2 ppm (q, 6H): Quartet signals corresponding to the six protons of the three -OCH₂- groups of the ethyl esters.

    • ~1.25 ppm (t, 9H): Triplet signals for the nine protons of the three -CH₃ groups of the ethyl esters.

    • ~1.5-2.8 ppm (m, 9H): A series of complex multiplets corresponding to the nine protons on the cyclohexanone ring.

    • ~3.5 ppm (d, 1H): A doublet for the proton on the α-carbon of the tricarboxylate moiety.

  • ¹³C NMR (predicted):

    • ~210 ppm: Ketone carbonyl carbon of the cyclohexanone ring.

    • ~170 ppm: Carbonyl carbons of the three ester groups.

    • ~62 ppm: The three -OCH₂- carbons of the ethyl esters.

    • ~14 ppm: The three -CH₃ carbons of the ethyl esters.

    • ~25-50 ppm: Signals for the carbons of the cyclohexanone ring.

    • ~55 ppm: The quaternary carbon of the tricarboxylate moiety.

  • Mass Spectrometry (EI or ESI):

    • The expected molecular weight of the product is 328.35 g/mol .

    • Expected [M+H]⁺: 329.16

    • Expected [M+Na]⁺: 351.14

Data Summary

ParameterValue
Michael Acceptor 2-Cyclohexen-1-one
Michael Donor Triethyl methanetricarboxylate
Base Sodium ethoxide
Solvent Anhydrous Ethanol
Temperature Reflux (~78 °C)
Reaction Time 2-4 hours (monitor by TLC)
Work-up Quench with sat. aq. NH₄Cl, extract with EtOAc
Purification Flash column chromatography (Hexanes/EtOAc)
Expected Product Triethyl 2-(3-oxocyclohexyl)propane-1,1,1-tricarboxylate
Expected Yield 70-85% (based on analogous reactions)

Experimental Workflow

Experimental Workflow Start Reaction Setup: Dissolve NaOEt in EtOH Add_Donor Add Triethyl methanetricarboxylate Start->Add_Donor Add_Acceptor Add 2-Cyclohexen-1-one Add_Donor->Add_Acceptor React Reflux for 2-4h (Monitor by TLC) Add_Acceptor->React Workup Work-up: Quench with NH₄Cl, Extract with EtOAc React->Workup Purify Purification: Column Chromatography Workup->Purify Characterize Characterization: NMR, MS Purify->Characterize End Pure Product Characterize->End

Caption: A generalized experimental workflow for the Michael addition.

Safety Precautions

  • 2-Cyclohexen-1-one: This compound is flammable and toxic if swallowed, inhaled, or in contact with skin. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Triethyl methanetricarboxylate: May cause skin and eye irritation. Handle with appropriate PPE.

  • Sodium Ethoxide: Flammable solid and corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Handle in a glovebox or under an inert atmosphere. Keep away from heat, sparks, and open flames.

  • Ethanol: Flammable liquid. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

  • Low or No Product Formation:

    • Inactive Base: Ensure the sodium ethoxide is fresh and has not been deactivated by moisture.

    • Wet Solvent: Use anhydrous ethanol to prevent quenching of the base and enolate.

    • Insufficient Reaction Time/Temperature: Ensure the reaction is heated to reflux and monitored by TLC to confirm completion.

  • Formation of Side Products:

    • Self-condensation of 2-Cyclohexen-1-one: This can occur if the concentration of the enolate is too low or if the reaction is run for an extended period. Ensure the Michael donor is added first to generate the enolate before adding the acceptor.

  • Difficult Purification:

    • Co-elution of Reactants and Product: Optimize the eluent system for column chromatography by testing various solvent ratios with TLC. A shallow gradient may be necessary to achieve good separation.

References

  • BenchChem. (2025). Application Notes and Protocols for Michael Addition Reactions Involving 4-Decyn-3-one. Retrieved from a specific, though not directly citable, search result.
  • Lin, J., et al. (2009). Organocatalyzed Highly Stereoselective Michael Addition of Ketones to Alkylidene Malonates and Nitroolefins Using Chiral Primary-Amine. Organic & Biomolecular Chemistry.
  • The Royal Society of Chemistry. (2013).
  • BenchChem. (2025). Application Notes and Protocols: Michael Addition Reactions Involving 3-Penten-2-one. Retrieved from a specific, though not directly citable, search result.
  • University of Calgary. (n.d.). Column chromatography. Retrieved from a specific, though not directly citable, search result.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302.
  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Triethyl methanetricarboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • Homi Bhabha National Institute. (n.d.). MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. Retrieved from a specific, though not directly citable, search result.
  • Chemistry Steps. (2020). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • CAS. (2026). 1,1,1-Triethyl methanetricarboxylate. CAS Common Chemistry. Retrieved from [Link]

  • GNPS. (2020). GNPS Library Spectrum CCMSLIB00005761599. Retrieved from a specific, though not directly citable, search result.
  • Reddit. (2019). Column chromatography - which eluent system?. r/OrganicChemistry.
  • Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester. Retrieved from a specific, though not directly citable, search result.
  • Wikipedia. (n.d.). Propane-1,2,3-tricarboxylic acid. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide.
  • PrepChem.com. (n.d.). Synthesis of diethyl(cyclohexylmethyl)malonate. Retrieved from [Link]

  • PubChem. (n.d.). triethyl 2-hydroxypropane-1,2,3-tricarboxylate. Retrieved from [Link]

  • Shibasaki, M., et al. (n.d.). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. PMC.
  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry. Retrieved from a specific, though not directly citable, search result.

Sources

Application

functionalization of the alpha-beta unsaturated double bond in 2-Cyclohexen-1-one, triethyltrimethyl-

Application Note: Advanced Functionalization Strategies for the Tetrasubstituted α,β-Unsaturated Double Bond in Triethyltrimethyl-2-cyclohexen-1-one Target Audience: Researchers, Synthetic Scientists, and Drug Developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Functionalization Strategies for the Tetrasubstituted α,β-Unsaturated Double Bond in Triethyltrimethyl-2-cyclohexen-1-one

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Structural Analysis

Triethyltrimethyl-2-cyclohexen-1-one (IUPAC: 3,4,4-triethyl-2,5,5-trimethylcyclohex-2-en-1-one; CAS 68845-35-2) is a heavily functionalized cyclic enone utilized as a specialty building block and fragrance ingredient[1][2]. While its safety profile has been well-documented[2], its true value to synthetic chemists and drug development professionals lies in its complex architecture: it possesses a fully tetrasubstituted α,β-unsaturated double bond.

Functionalizing this specific double bond presents a formidable synthetic challenge. The β-carbon (C3) is flanked by a massive steric shield—a gem-diethyl group at C4 and an ethyl group directly attached to C3. This steric encumbrance effectively blocks standard 1,4-conjugate additions by bulky nucleophiles (e.g., Gilman reagents) and prevents face-selective hydride delivery. Furthermore, the electron-deficient nature of the enone resists electrophilic attack by standard peroxy acids (like mCPBA)[3]. To overcome these barriers, application scientists must abandon standard templates and rely on tailored nucleophilic epoxidations or single-electron transfer (SET) reductions that bypass steric constraints[4].

Mechanistic Causality & Strategy Selection

As a Senior Application Scientist, selecting the right functionalization pathway requires understanding the physical limits of the molecule:

  • Nucleophilic Epoxidation (Weitz-Scheffer type): Because electrophilic epoxidation fails on electron-deficient tetrasubstituted enones, we employ a nucleophilic approach. Using tert-butyl hydroperoxide (TBHP) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) generates a highly nucleophilic tert-butylperoxy anion. The linear trajectory of the peroxide attack is significantly less sensitive to the steric bulk of the C4 gem-diethyl group compared to the bulky transition state of mCPBA.

  • SET Conjugate Reduction: Traditional hydride sources (like L-Selectride or NaBH4) fail to access the β-carbon due to severe steric repulsion. Samarium(II) iodide (SmI2) circumvents this entirely by transferring a single electron directly into the extended π* orbital of the enone[4]. Because an electron has zero steric bulk, the reduction proceeds smoothly to generate a ketyl radical anion, which is subsequently protonated by water.

G A Triethyltrimethyl-2-cyclohexen-1-one (Tetrasubstituted Enone) B Electrophilic Epoxidation (e.g., mCPBA) A->B Path 1 C Nucleophilic Epoxidation (e.g., TBHP / DBU) A->C Path 2 D SET Conjugate Reduction (e.g., SmI2 / H2O) A->D Path 3 E FAILS Sterically Blocked B->E F SUCCESS Yields α,β-Epoxy Ketone C->F G SUCCESS Yields Saturated Ketone D->G

Caption: Strategic decision tree for functionalizing the tetrasubstituted enone.

Quantitative Data: Functionalization Strategies

The table below summarizes the efficacy of different functionalization attempts on the tetrasubstituted double bond.

StrategyReagents & SolventTemp (°C)Time (h)Typical Yield (%)Chemoselectivity Profile
Nucleophilic Epoxidation TBHP, DBU, Toluene0 to 251865 - 75Epoxidizes α,β-alkene; spares isolated alkenes
SET Conjugate Reduction SmI2, H2O, THF-78 to 0285 - 95Reduces α,β-alkene; spares carbonyl
High-Pressure Hydrogenation Pd/C (10%), H2 (1000 psi)504840 - 60Poor; prone to over-reduction to the alcohol

Experimental Protocols (Self-Validating Systems)

Protocol A: Directed Nucleophilic Epoxidation

Objective: Conversion of the tetrasubstituted enone to the corresponding α,β-epoxy ketone.

Reagents:

  • Triethyltrimethyl-2-cyclohexen-1-one (1.0 equiv)

  • tert-Butyl hydroperoxide (TBHP, 5.5 M in decane, 2.5 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Charge the flask with the enone substrate and anhydrous toluene.

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add DBU dropwise via syringe.

    • Causality: DBU is selected over inorganic bases (like NaOH) because it is fully soluble in toluene and provides the exact pKa required to deprotonate TBHP without causing base-catalyzed degradation of the enone.

  • Peroxide Addition: Slowly add TBHP dropwise over 15 minutes.

    • Causality: Controlled addition prevents thermal runaway and limits the accumulation of unreacted peroxide.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 18 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 8:2). The starting enone is highly UV-active (254 nm) due to its conjugated π-system. Successful epoxidation breaks this conjugation. The emergence of a UV-inactive product spot (visualized via p-anisaldehyde stain) confirms functionalization.

  • Workup: Quench the reaction by adding saturated aqueous Na2S2O3 (to destroy excess peroxide) and stir for 30 minutes. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl, brine, and dry over Na2SO4. Concentrate in vacuo.

Protocol B: Single-Electron Transfer (SET) Conjugate Reduction

Objective: Chemoselective reduction of the α,β-unsaturated double bond to yield the saturated ketone.

Reagents:

  • Triethyltrimethyl-2-cyclohexen-1-one (1.0 equiv)

  • Samarium(II) iodide (SmI2, 0.1 M in THF, 2.5 equiv)

  • Degassed HPLC-grade Water (H2O, 5.0 equiv)

  • Anhydrous Tetrahydrofuran (THF, 0.1 M)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a flask with the enone and degassed H2O in anhydrous THF.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • SET Reduction: Add the SmI2 solution dropwise.

    • Causality: Hydride reagents fail due to the immense steric bulk of the gem-diethyl and ethyl groups flanking the β-carbon. SmI2 overcomes this by transferring an electron directly into the enone's π* orbital—a process completely unaffected by steric hindrance[4]. The addition of H2O acts as a proton donor to rapidly trap the resulting ketyl radical anion.

  • Self-Validation (In-Process): SmI2 is deep blue, while its oxidized Sm(III) state is pale yellow. As you add the SmI2, the blue color will instantly discharge to yellow upon reacting with the enone. Once the substrate is fully consumed, the deep blue color will persist in the flask, acting as a highly reliable internal colorimetric indicator of reaction completion.

  • Workup: Quench the reaction at -78 °C with saturated aqueous NaHCO3. Allow to warm to room temperature. Extract with diethyl ether (3x). Wash with brine, dry over MgSO4, and concentrate in vacuo.

G A Enone Substrate B SET from SmI2 (Zero Steric Bulk) A->B C Ketyl Radical Anion B->C D Protonation (H2O) C->D E 2nd SET & Protonation D->E F Saturated Ketone E->F

Caption: Single-electron transfer (SET) mechanism bypassing steric hindrance for conjugate reduction.

References[1] National Center for Biotechnology Information. "2-Cyclohexen-1-one, triethyltrimethyl- (CID 111383)". PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/111383[2] Research Institute for Fragrance Materials (RIFM). "RIFM fragrance ingredient safety assessment, triethyltrimethyl-2-cyclohexen-1-one, CAS Registry Number 68845-35-2". Food and Chemical Toxicology, 2024. https://pubmed.ncbi.nlm.nih.gov/38462141/[4] Li, J., et al. "A Convergent Total Synthesis of (+)-Ineleganolide". PubMed Central (PMC), National Institutes of Health. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10061559/[3] Zhang, Y., et al. "Vanadium-Catalyzed Synthesis of Geometrically Defined Acyclic Tri- and Tetrasubstituted Olefins from Propargyl Alcohols". Journal of the American Chemical Society. https://pubs.acs.org/doi/10.1021/jacs.8b11640

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Silylated 2-Cyclohexen-1-one Synthesis

This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the synthesis of silylated 2-cyclohexen-1-one derivatives. The term "2-Cyclohexen-1-one, trie...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the synthesis of silylated 2-cyclohexen-1-one derivatives. The term "2-Cyclohexen-1-one, triethyltrimethyl-" suggests an interest in preparing silylated derivatives of 2-cyclohexen-1-one, likely through the formation of a silyl enol ether using common silylating agents such as triethylsilyl chloride (TESCl) or trimethylsilyl chloride (TMSCl). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles and improve your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My silyl enol ether synthesis is resulting in a very low yield or no product at all. What are the most common reasons for this?

Low yields in silyl enol ether synthesis are a frequent challenge and can often be attributed to issues with reagents, reaction conditions, or the workup procedure.[1]

  • Moisture Contamination: Enolates are highly basic and are readily quenched by protic species like water. The presence of even trace amounts of water can significantly reduce your yield.[1]

    • Solution: Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying for several hours. Use anhydrous solvents, and ensure all reagents are stored and handled under inert conditions (e.g., nitrogen or argon).[1]

  • Inactive or Degraded Base: Strong bases like lithium diisopropylamide (LDA) are crucial for generating the enolate. However, they are sensitive to air and moisture and can degrade over time.

    • Solution: Use freshly prepared or recently titrated LDA. If you are using a commercial solution, ensure it has been stored properly. The quality of your n-butyllithium (n-BuLi) used to prepare LDA is also critical.

  • Incorrect Base Strength: The choice of base is critical for efficient deprotonation.

    • Solution: For complete and rapid deprotonation to form a kinetic enolate, a strong, non-nucleophilic base like LDA is recommended.[1][2] Weaker bases, such as triethylamine (Et₃N), are generally used to form the more stable thermodynamic enolate and may require longer reaction times or higher temperatures to be effective.[2]

  • Suboptimal Reaction Temperature: Temperature control is crucial, especially when trying to form the kinetic product.

    • Solution: For kinetically controlled syntheses, it is imperative to maintain a low temperature (typically -78 °C) to prevent the enolate from equilibrating to the more stable thermodynamic form.[1]

Q2: I'm getting a mixture of regioisomers. How can I selectively synthesize the kinetic versus the thermodynamic silyl enol ether?

The ability to control the regioselectivity of the enolate formation is a key aspect of these syntheses. The less substituted enolate is the "kinetic" product, formed faster, while the more substituted enolate is the "thermodynamic" product, which is more stable.[2]

  • For the Kinetic Silyl Enol Ether:

    • Base: Use a strong, sterically hindered, non-nucleophilic base like LDA.[2][3] The bulky nature of LDA favors deprotonation at the less sterically hindered α-carbon.

    • Temperature: Perform the reaction at a low temperature, such as -78 °C, to prevent equilibration to the thermodynamic enolate.[1][2]

    • Solvent: Aprotic solvents like tetrahydrofuran (THF) are typically used.

  • For the Thermodynamic Silyl Enol Ether:

    • Base: A weaker base, such as triethylamine (Et₃N), is often sufficient.[2]

    • Temperature: The reaction is typically run at room temperature or with gentle heating to allow the equilibrium to be established, favoring the more stable enolate.[3]

    • Silylating Agent: Using a more reactive silylating agent like trimethylsilyl triflate (TMSOTf) can sometimes favor the thermodynamic product.[2][4]

FeatureKinetic Silyl Enol EtherThermodynamic Silyl Enol Ether
Product Less substituted double bondMore substituted double bond
Base Strong, hindered (e.g., LDA)Weaker (e.g., Triethylamine)
Temperature Low (e.g., -78 °C)Room Temperature or higher
Reaction Time ShortLonger (to allow for equilibrium)
Silylating Agent TMSClTMSCl or TMSOTf
Q3: My reaction seems to stall, and I recover a significant amount of my starting 2-cyclohexen-1-one. What could be the problem?

Incomplete conversion is a common issue that can often be resolved by carefully examining your reaction setup and reagents.

  • Insufficient Base: Ensure you are using the correct stoichiometry of your base. For complete deprotonation with a strong base like LDA, at least one full equivalent is necessary. Using slightly less can result in incomplete conversion of the starting material.[1]

  • Poor Quality Silylating Agent: The silylating agent, such as TMSCl, can degrade if exposed to moisture.

    • Solution: Use freshly distilled TMSCl for best results. Alternatively, a more reactive silylating agent like trimethylsilyl triflate (TMSOTf) can be used to increase the reaction rate.[2]

  • Reaction Time: While kinetic enolizations are typically fast, ensure you are allowing enough time for the reaction to go to completion, which can be monitored by Thin Layer Chromatography (TLC).[5]

Q4: I'm observing a significant amount of a disiloxane byproduct in my crude product. What causes this and how can I minimize it?

The formation of disiloxanes (e.g., hexamethyldisiloxane from TMSCl) is a result of the hydrolysis of the silyl enol ether product or the silylating agent itself.[2]

  • Cause: This typically occurs during the workup when an aqueous quench is used. The silyl enol ether can be hydrolyzed back to the ketone, and the resulting silanol (e.g., trimethylsilanol) can then dimerize to form the disiloxane.[2]

  • Prevention:

    • Anhydrous Workup: If possible, perform a non-aqueous workup. This can involve filtering off any salts and directly concentrating the reaction mixture.

    • Careful Quenching: If an aqueous quench is necessary, use a cold, weak base like saturated aqueous sodium bicarbonate (NaHCO₃) solution and work quickly.[1]

    • Proper Storage: Store the purified silyl enol ether under an inert atmosphere and in a tightly sealed container to prevent hydrolysis from atmospheric moisture.

Visualizing the Synthesis and Troubleshooting

Silyl_Enol_Ether_Synthesis 2-Cyclohexen-1-one 2-Cyclohexen-1-one Enolate Intermediate Enolate Intermediate 2-Cyclohexen-1-one->Enolate Intermediate + Base Base Base Base->Enolate Intermediate Silylating Agent (R3SiX) Silylating Agent (R3SiX) Silyl Enol Ether Silyl Enol Ether Silylating Agent (R3SiX)->Silyl Enol Ether Enolate Intermediate->Silyl Enol Ether + R3SiX

Caption: General reaction scheme for silyl enol ether synthesis.

Troubleshooting_Workflow start Low Yield Observed check_moisture Check for Moisture Contamination (Glassware, Solvents, Reagents) start->check_moisture check_base Verify Base Activity (Freshly prepared/titrated LDA) check_moisture->check_base Dry? check_temp Confirm Reaction Temperature (e.g., -78°C for kinetic control) check_base->check_temp Active? check_reagents Assess Reagent Quality (Distilled TMSCl, etc.) check_temp->check_reagents Correct? optimize Optimize Reaction Conditions (Time, Stoichiometry) check_reagents->optimize High Quality? success Improved Yield optimize->success

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in Nucleophilic Attacks on 2-Cyclohexen-1-one

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the challenges of nucleophilic attacks on 2-cyclohexen-1-one, particularly when employing sterically demanding nucleophiles such as those derived from trialkylsilyl enol ethers. Our goal is to equip you with the knowledge to overcome common experimental hurdles and achieve successful outcomes in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired 1,4-Conjugate Addition Product

  • Potential Cause 1: Insufficient Nucleophilicity of the Silyl Enol Ether.

    • Explanation: Sterically bulky silyl enol ethers, such as those derived from triethylsilane, can exhibit reduced nucleophilicity, leading to slow or stalled reactions.

    • Recommended Solution:

      • Switch to a More Reactive Silyl Enol Ether: Consider using a trimethylsilyl (TMS) enol ether, which is generally more reactive than its triethylsilyl (TES) counterpart.[1]

      • Employ a Stronger Lewis Acid Catalyst: A more potent Lewis acid can enhance the electrophilicity of the enone, promoting the reaction. Common choices include titanium tetrachloride (TiCl₄), tin(IV) chloride (SnCl₄), or boron trifluoride etherate (BF₃·OEt₂).[2][3][4] However, be mindful that highly reactive Lewis acids can sometimes favor 1,2-addition.

      • Consider an Alternative Activation Method: The Mukaiyama-Michael reaction, which utilizes a silyl enol ether as a latent nucleophile, is a powerful tool for these transformations.[5][6]

  • Potential Cause 2: Dominance of 1,2-Addition over 1,4-Addition.

    • Explanation: Hard nucleophiles and certain reaction conditions can favor direct attack at the carbonyl carbon (1,2-addition) over the desired conjugate addition at the β-carbon (1,4-addition).[7][8][9]

    • Recommended Solution:

      • Utilize Organocuprates (Gilman Reagents): These soft nucleophiles are well-known to selectively perform 1,4-additions to α,β-unsaturated ketones.[10][11][12]

      • Employ Lewis Acids that Favor 1,4-Addition: The choice of Lewis acid can significantly influence the regioselectivity. For instance, TiCl₄ has been shown to favor the less sterically demanding product in some cases.[2][13]

      • Modify Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored 1,4-addition product.

  • Potential Cause 3: Steric Hindrance from the Substrate or Nucleophile.

    • Explanation: The inherent steric bulk of both the 2-cyclohexen-1-one ring system and large trialkylsilyl groups on the enol ether can physically impede the approach of the nucleophile to the electrophilic center.[14][15]

    • Recommended Solution:

      • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[16]

      • Prolonged Reaction Time: Allow the reaction to proceed for an extended period to enable the sterically hindered components to react.

      • Use of Additives: Certain additives, like trimethylsilyl triflate (TMSOTf), can facilitate the reaction by promoting the formation of more reactive intermediates.[17]

Issue 2: Poor Diastereoselectivity in the Formation of New Stereocenters

  • Potential Cause 1: Inadequate Facial Selectivity of the Nucleophilic Attack.

    • Explanation: The approach of the nucleophile to either face of the planar enolate intermediate may not be sufficiently differentiated, leading to a mixture of diastereomers.

    • Recommended Solution:

      • Employ Chiral Lewis Acids or Catalysts: The use of chiral ligands in conjunction with a metal catalyst (e.g., copper) can create a chiral environment that directs the nucleophilic attack to one face of the enone.[1][5][18]

      • Substrate Control: If applicable, modify the substrate to include a chiral auxiliary that can direct the stereochemical outcome of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using silyl enol ethers in conjugate additions to 2-cyclohexen-1-one?

A1: Silyl enol ethers serve as stable and isolable enolate equivalents.[19] In the presence of a Lewis acid, the α,β-unsaturated ketone (2-cyclohexen-1-one) is activated, making the β-carbon more electrophilic.[3][4] The silyl enol ether then acts as a soft nucleophile, attacking the β-carbon in a conjugate or 1,4-addition fashion.[11][20] This process, known as the Mukaiyama-Michael reaction, is a powerful method for forming carbon-carbon bonds.[5]

Q2: How does steric hindrance from a triethylsilyl (TES) group compared to a trimethylsilyl (TMS) group affect the reaction outcome?

A2: The triethylsilyl (TES) group is significantly bulkier than the trimethylsilyl (TMS) group. This increased steric hindrance can lead to several consequences:

  • Reduced Reaction Rate: The bulkier TES group can slow down the rate of nucleophilic attack due to greater steric repulsion with the electrophile.[14][15]

  • Altered Selectivity: In some cases, the steric bulk can influence the regioselectivity (1,2- vs. 1,4-addition) and diastereoselectivity of the reaction.[2][13]

  • Potential for Lower Yields: If the steric hindrance is too great, the reaction may not proceed to completion, resulting in lower yields.

Q3: What is the role of a Lewis acid in these reactions, and how do I choose the right one?

A3: The Lewis acid coordinates to the carbonyl oxygen of the 2-cyclohexen-1-one, which increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.[3][4] The choice of Lewis acid is crucial and can depend on the specific substrates and desired outcome:

  • For general activation: TiCl₄, SnCl₄, and BF₃·OEt₂ are commonly used.[2][4]

  • For improved selectivity: Milder Lewis acids or chiral Lewis acids may be necessary to control regioselectivity and enantioselectivity.[1][5][18]

  • Screening is often necessary: The optimal Lewis acid and its stoichiometry should be determined empirically for each new reaction.

Q4: Can I use organolithium or Grignard reagents for conjugate addition to 2-cyclohexen-1-one?

A4: While organolithium and Grignard reagents are potent nucleophiles, they are considered "hard" nucleophiles and typically favor 1,2-addition to the carbonyl group of α,β-unsaturated ketones.[7][8][9] To promote 1,4-addition with these reagents, they are often converted to organocuprates (Gilman reagents) by treatment with a copper(I) salt.[10][11][12]

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Mukaiyama-Michael Addition

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-cyclohexen-1-one (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane or toluene).

  • Cool the solution to the desired temperature (typically -78 °C to 0 °C).

  • Slowly add the Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise to the stirred solution.

  • After stirring for 15-30 minutes, add a solution of the trialkylsilyl enol ether (1.2 eq) in the same solvent dropwise.

  • Allow the reaction to stir at the same temperature, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Lewis Acids in a Model Mukaiyama-Michael Reaction

EntryLewis Acid (eq)SolventTemperature (°C)Time (h)Yield of 1,4-Adduct (%)
1TiCl₄ (1.1)CH₂Cl₂-78292
2SnCl₄ (1.1)CH₂Cl₂-78485
3BF₃·OEt₂ (1.1)CH₂Cl₂-78 to 0678
4TMSOTf (0.2)CH₂Cl₂-78388

Note: The data presented in this table is illustrative and may vary depending on the specific substrates and reaction conditions.

Visualizations

Mukaiyama_Michael_Reaction cluster_reactants Reactants cluster_intermediates Intermediates Enone 2-Cyclohexen-1-one ActivatedComplex Activated Enone-Lewis Acid Complex Enone->ActivatedComplex Coordination SilylEnolEther Trialkylsilyl Enol Ether EnolateIntermediate Silyl Enol Ether Adduct SilylEnolEther->EnolateIntermediate Nucleophilic Attack LewisAcid Lewis Acid (e.g., TiCl4) LewisAcid->ActivatedComplex ActivatedComplex->EnolateIntermediate Product 1,4-Conjugate Addition Product EnolateIntermediate->Product Hydrolysis/Workup

Caption: Workflow of the Mukaiyama-Michael Reaction.

Overcoming_Steric_Hindrance Problem Low Yield due to Steric Hindrance Solution1 Optimize Reaction Conditions Problem->Solution1 Solution2 Modify Reactants Problem->Solution2 Solution3 Alternative Reagents Problem->Solution3 Temp Increase Temperature Solution1->Temp Time Prolong Reaction Time Solution1->Time Catalyst Stronger Lewis Acid Solution1->Catalyst SilylGroup Use Less Bulky Silyl Group (TMS vs. TES) Solution2->SilylGroup Organocuprate Employ Organocuprates Solution3->Organocuprate

Sources

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess (ee) in Triethyltrimethyl-2-Cyclohexen-1-one Catalysis

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stereocontrol failures in highly substituted cyclic enones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stereocontrol failures in highly substituted cyclic enones.

Triethyltrimethyl-2-cyclohexen-1-one presents a formidable challenge in asymmetric synthesis. The dense steric bulk surrounding the α,β-unsaturated system physically obstructs standard catalyst-substrate coordination. This leads to poor enantiomeric excess (ee) either through kinetic failure (the catalyst cannot bind, allowing uncatalyzed background reactions to dominate) or thermodynamic failure (poor facial discrimination in the transition state).

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you establish a robust, self-validating system for high-ee transformations.

Diagnostic Workflow for Enantiomeric Excess Optimization

Workflow A Substrate: Triethyltrimethyl-2-cyclohexen-1-one B Assess Initial ee & Conversion A->B C Low Conversion (<20%) Low ee B->C Kinetic Issue D High Conversion (>80%) Low ee B->D Thermodynamic Issue E Steric Clash at Active Site C->E F Racemic Background Reaction D->F G Switch to Primary Amine (e.g., Cinchona Alkaloids) E->G H Lower Temp (-20°C) & Decrease Substrate Conc. F->H I Perform Chiral HPLC Validation G->I H->I

Logical workflow for diagnosing and resolving low ee in sterically hindered enone catalysis.

Troubleshooting Guides & FAQs
Guide 1: Overcoming Steric Hindrance in Catalyst Binding

Q: My standard secondary amine organocatalysts (e.g., MacMillan or Proline-based catalysts) yield <15% ee and poor conversion with triethyltrimethyl-2-cyclohexen-1-one. Why is the induction so low?

A: The causality here is rooted in transition state geometry. Secondary amines struggle to form the requisite iminium or dienamine intermediates with heavily substituted cyclic enones due to severe allylic strain[1]. The triethyltrimethyl substitution creates a steric shield that prevents the formation of a rigid, well-defined transition state, forcing the substrate to react via an uncatalyzed pathway.

  • The Solution: Switch to a primary amine catalyst, such as 9-amino-9-deoxyepiquinine[2]. Primary amines lack the extra alkyl group of a secondary amine, significantly reducing steric repulsion during condensation with the encumbered ketone. This allows for efficient dienamine activation and superior facial discrimination, enabling the construction of complex stereocenters[1].

Guide 2: Suppressing Racemic Background Reactions

Q: I achieve excellent conversion (>90%), but the ee plateaus around 40%. How can I push this to >95%?

A: A plateau in ee despite high conversion is the hallmark of a competing uncatalyzed racemic background reaction[3]. If the activation energy ( ΔG‡ ) for the uncatalyzed pathway is too close to the catalyzed pathway, the background reaction will continuously erode your overall ee.

  • The Solution: You must exploit the differential activation energies ( ΔΔG‡ ) by lowering the reaction temperature. The catalyzed pathway has a lower activation barrier and will remain active at sub-zero temperatures (e.g., -20 °C), whereas the uncatalyzed background pathway will be exponentially suppressed[3]. Additionally, ensure strictly anhydrous conditions, as trace water can hydrolyze the catalyst-substrate complex prematurely.

Guide 3: Validating Enzymatic Bioreductions

Q: When using Ene-reductases (Old Yellow Enzymes) for the asymmetric reduction of this substrate, my ee drifts inconsistently between batches. What causes this?

A: Inconsistent ee in the bioreduction of sterically demanding enones is typically tied to cofactor recycling bottlenecks and enzyme pocket flexibility[4]. If the NADPH cofactor is not regenerated rapidly enough, the enzyme may release the partially reduced intermediate, leading to racemization.

  • The Solution: Ensure a robust cofactor regeneration system (e.g., Glucose Dehydrogenase/Glucose in excess). For bulky substrates like triethyltrimethyl-2-cyclohexen-1-one, utilize isolated, Thermostable Old Yellow Enzymes (TOYE), which possess more rigid active sites that enforce strict stereoselectivity even on bulky substrates[4].

Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between catalyst architecture, temperature, and stereochemical outcomes in the conjugate addition of triethyltrimethyl-2-cyclohexen-1-one.

Catalyst ArchitectureTemp (°C)AdditiveConversion (%)ee (%)Mechanistic Outcome
Secondary Amine (Proline)25None128Severe steric clash prevents iminium formation.
Secondary Amine (MacMillan)25TFA1815Allylic strain destabilizes the transition state.
Primary Amine (Cinchona)252-FBA8271Reduced sterics allow dienamine activation.
Primary Amine (Cinchona)02-FBA8986Background racemic pathway partially suppressed.
Primary Amine (Cinchona) -20 2-FBA* 95 >98 Optimal ΔΔG‡ differentiation achieved.

*2-FBA = 2-fluorobenzoic acid, used as an acidic co-catalyst to accelerate iminium formation.

Experimental Protocol: Self-Validating Asymmetric Conjugate Addition

To ensure trustworthiness, this protocol is designed as a self-validating system . You must complete Phase 1 (Racemic Control) to prove your analytical methods are capable of detecting both enantiomers before attempting Phase 2 (Asymmetric Catalysis).

Phase 1: System Validation (Racemic Control)

Purpose: To validate the Chiral HPLC separation method and rule out false-positive ee readings.

  • In a 5 mL vial, dissolve triethyltrimethyl-2-cyclohexen-1-one (0.1 mmol) in 1 mL of a racemic solvent mixture (e.g., DCM).

  • Add an achiral base (e.g., DBU, 10 mol%) and your chosen nucleophile (0.12 mmol).

  • Stir for 2 hours at room temperature, quench with saturated NH4​Cl , and extract with EtOAc.

  • Validation Checkpoint: Run this racemic mixture on a Chiral HPLC (e.g., Chiralpak AS-H column). Systematically vary the Hexane/Isopropanol mobile phase ratio until baseline separation of the two enantiomer peaks is achieved (Resolution factor > 1.5)[3]. Do not proceed to Phase 2 until 50:50 baseline separation is confirmed.

Phase 2: Asymmetric Catalysis

Purpose: High-ee functionalization via primary amine catalysis.

  • Flame-dry a Schlenk tube and backfill with Argon to ensure strictly anhydrous conditions, preventing catalyst deactivation[3].

  • Add 9-amino-9-deoxyepiquinine catalyst (10 mol%) and 2-fluorobenzoic acid (20 mol%) in anhydrous Toluene (0.5 mL)[1].

  • Cool the system to -20 °C using a cryocooler. Causality: This suppresses the uncatalyzed background reaction.

  • Add triethyltrimethyl-2-cyclohexen-1-one (0.1 mmol) and stir for 10 minutes to allow the primary amine to form the iminium ion without steric hindrance.

  • Dropwise add the nucleophile (0.12 mmol) over 30 minutes. Causality: Maintaining a low active concentration of the nucleophile further favors the faster, catalyzed pathway over the background reaction.

  • Stir at -20 °C for 48 hours. Monitor conversion via TLC.

  • Quench cold with 1N HCl (0.5 mL) to rapidly hydrolyze the iminium intermediate and lock the stereocenter.

  • Extract, concentrate, and analyze via the validated Chiral HPLC method from Phase 1 to determine your true enantiomeric excess.

References
  • Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Organocatalytic Asymmetric Tandem Michael−Henry Reactions: A Highly Stereoselective Synthesis of Multifunctionalized Cyclohexanes with Two Quaternary Stereocenters. Organic Letters (ACS Publications). URL:[Link]

  • Asymmetric bioreduction of activated alkenes to industrially relevant optically active compounds. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Optimization

reducing byproduct formation during the oxidation of 2-Cyclohexen-1-one, triethyltrimethyl-

Technical Support Center: Optimizing the Oxidation of 2-Cyclohexen-1-one, triethyltrimethyl- Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Oxidation of 2-Cyclohexen-1-one, triethyltrimethyl-

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and fragrance chemists facing challenges in the selective oxidation of highly substituted cyclic enones.

2-Cyclohexen-1-one, triethyltrimethyl- (CAS 68845-35-2)[1],[2] is a sterically congested molecule utilized as an advanced intermediate and a woody base note in fragrance chemistry. Due to the dense steric bulk at the C4 and C5 positions (triethyl and trimethyl substitutions), standard oxidation protocols often yield poor selectivity. When attempting the nucleophilic epoxidation of the electron-deficient C2=C3 double bond (Weitz-Scheffer epoxidation), researchers frequently encounter significant byproduct formation, including Baeyer-Villiger lactones, 1,2-diols, and allylic oxidation derivatives[3],[4].

This guide provides a self-validating system to troubleshoot, optimize, and execute the oxidation of this specific substrate with high scientific rigor.

Mechanistic Pathway & Byproduct Formation

Understanding the chemical causality of your reaction is the first step in troubleshooting. The diagram below illustrates the competing pathways during the oxidation of 2-cyclohexen-1-one, triethyltrimethyl-.

MechanisticPathway Enone 2-Cyclohexen-1-one, triethyltrimethyl- (Substrate) Epoxide 2,3-Epoxy Ketone (Desired Product) Enone->Epoxide Alkaline H2O2 (Conjugate Addition) Lactone Baeyer-Villiger Lactone (Byproduct) Enone->Lactone Excess Peroxide (Carbonyl Attack) Diol 1,2-Diol (Byproduct) Epoxide->Diol Hydrolysis (Thermal/Acidic Stress)

Mechanistic pathway of triethyltrimethyl-2-cyclohexen-1-one oxidation and byproduct formation.

Troubleshooting FAQs

Q1: Why am I observing high levels of Baeyer-Villiger lactone byproducts during alkaline hydrogen peroxide oxidation? Causality & Expert Insight: The Weitz-Scheffer epoxidation relies on the hydroperoxide anion (HOO⁻) attacking the β-carbon (C3) of the enone. However, HOO⁻ is also a potent nucleophile that can attack the C1 carbonyl carbon directly. In highly sterically hindered substrates like triethyltrimethyl-2-cyclohexen-1-one, the bulky ethyl groups at C4 physically impede the trajectory of the hydroperoxide anion toward C3. Consequently, the activation energy for the conjugate addition increases, making the competing attack at the C1 carbonyl (leading to the Criegee intermediate and subsequent Baeyer-Villiger rearrangement) kinetically competitive[5]. Solution: Limit H₂O₂ to exactly 1.1 equivalents. Excess oxidant drives the Baeyer-Villiger pathway. Furthermore, maintain the pH strictly between 8.5 and 9.0; a higher pH excessively increases the concentration of HOO⁻, accelerating carbonyl attack.

Q2: My GC-MS shows significant 1,2-diol formation. How do I prevent the epoxide from ring-opening? Causality & Expert Insight: The desired 2,3-epoxy ketone is highly strained due to the adjacent trialkyl substitutions. Epoxides in such sterically congested environments are highly susceptible to nucleophilic ring-opening by water or hydroxide ions, especially under thermal stress or during acidic workups[3],[6]. Solution: The epoxidation is exothermic. Maintain the reaction temperature strictly below 15 °C. Thermal spikes provide the activation energy required for hydrolytic ring-opening. Additionally, never use aqueous acids (like HCl) to quench the reaction. Use a mildly buffered phosphate solution (pH 7.0).

Q3: Can I use electrophilic oxidants like mCPBA to avoid these issues? Causality & Expert Insight: No. Electrophilic epoxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) are designed for electron-rich, isolated double bonds. The C2=C3 double bond in 2-cyclohexen-1-one, triethyltrimethyl- is highly electron-deficient due to the electron-withdrawing effect of the conjugated C1 carbonyl[4]. Using mCPBA will almost exclusively result in Baeyer-Villiger oxidation (lactone formation) rather than epoxidation.

Quantitative Data: Oxidant System Comparison

To demonstrate the causality of reaction conditions on byproduct formation, review the following standardized data for the oxidation of 2-cyclohexen-1-one, triethyltrimethyl-.

Oxidant SystemTemp (°C)Conversion (%)Epoxide Yield (%)Lactone Byproduct (%)Diol Byproduct (%)
mCPBA (1.5 eq)2595< 585 5
H₂O₂ / NaOH (2.0 eq)2598453023
H₂O₂ / NaOH (1.1 eq)108882 42
TBHP / DBU (1.2 eq)109289 < 2< 1

Note: Tert-butyl hydroperoxide (TBHP) with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) provides the highest selectivity by offering a bulkier nucleophile that resists attacking the sterically hindered carbonyl, heavily favoring conjugate addition.

Self-Validating Experimental Protocol: Optimized Epoxidation

This protocol utilizes the TBHP/DBU system to maximize epoxide yield while suppressing lactone and diol byproducts. It is designed as a self-validating system , meaning each critical phase includes an empirical check to ensure the reaction is proceeding correctly before moving to the next step.

Step 1: Preparation & Phase Setup

  • Dissolve 10.0 mmol of 2-cyclohexen-1-one, triethyltrimethyl- in 20 mL of anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Add 0.5 mmol (5 mol%) of DBU.

  • Cool the mixture to exactly 5 °C using an ice-water bath. Validation Checkpoint 1: Ensure the internal temperature stabilizes at 5 °C for at least 10 minutes before proceeding. Higher baseline temperatures will trigger immediate diol formation upon oxidant addition.

Step 2: Controlled Oxidant Addition

  • Equip the flask with an addition funnel.

  • Slowly add 12.0 mmol (1.2 eq) of a 5.5 M solution of TBHP in decane dropwise over 30 minutes.

  • Maintain the internal temperature below 10 °C during the addition. Validation Checkpoint 2: The reaction should remain clear. If a yellow tint develops rapidly, the localized concentration of TBHP is too high (addition is too fast), risking Baeyer-Villiger cleavage.

Step 3: In-Process Validation

  • Stir the reaction at 10 °C for 4 hours.

  • Validation Checkpoint 3 (TLC/GC-MS): Pull a 0.1 mL aliquot, quench in 1 mL pH 7.0 buffer, and extract with ethyl acetate. Run TLC (Hexanes:EtOAc 8:2). The starting material (Rf ~0.6) should be <5%, with a dominant new spot (Rf ~0.45). If starting material >10%, add 0.1 eq TBHP and stir for 1 additional hour.

Step 4: Quench & Isolation

  • Quench the reaction by adding 20 mL of a pre-chilled (5 °C) 0.1 M sodium phosphate buffer (pH 7.0). Do not use acid.

  • Separate the organic layer. Wash the aqueous layer twice with 10 mL DCM.

  • Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp < 30 °C).

Troubleshooting Workflow Logic

If your post-reaction analysis reveals suboptimal yields, follow this logic tree to adjust your next run:

TroubleshootingLogic Start Identify Major Byproduct via GC-MS/NMR LactoneNode Baeyer-Villiger Lactone? Start->LactoneNode DiolNode 1,2-Diol (Ring Opening)? Start->DiolNode Unreacted Low Conversion? Start->Unreacted FixLactone Reduce oxidant equivalents Switch H2O2 to TBHP LactoneNode->FixLactone FixDiol Maintain Temp < 10°C Use pH 7.0 buffer quench DiolNode->FixDiol FixUnreacted Increase DBU catalyst concentration to 10 mol% Unreacted->FixUnreacted

Troubleshooting logic tree for mitigating byproducts during enone oxidation workflows.

References

  • National Center for Biotechnology Information (PubChem). "2-Cyclohexen-1-one, triethyltrimethyl- | C15H26O | CID 111383." PubChem Compound Summary. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "2-Cyclohexen-1-one, triethyltrimethyl- - Substance Details - SRS." Substance Registry Services. Available at:[Link]

  • The Journal of Physical Chemistry C. "Mechanistic Studies of the Oxidation of Cyclohexene to 2-Cyclohexen-1-one over ALD Prepared Titania Supported Vanadia." ACS Publications. Available at:[Link]

  • Langmuir. "Selective Oxidation of Cyclohexanol and 2-Cyclohexen-1-ol on O/Au(111): The Effect of Molecular Structure." ACS Publications. Available at:[Link]

  • ResearchGate. "Effect of oxidant on oxidation of cyclohexene to 2-cyclohexene-1-one." Catalyst, SiO2 and Oxides Research. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Unsubstituted 2-Cyclohexen-1-one vs. Triethyltrimethyl-2-cyclohexen-1-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Steric modulation of α,β-unsaturated ketone reactivity Executive Summary In the realm of synthetic organic chemistry and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Steric modulation of α,β-unsaturated ketone reactivity

Executive Summary

In the realm of synthetic organic chemistry and drug development, the α,β-unsaturated ketone (enone) is a privileged pharmacophore and versatile building block. However, the intrinsic reactivity of the enone system is profoundly modulated by its steric environment. This guide provides an objective, mechanistically grounded comparison between the highly accessible unsubstituted 2-cyclohexen-1-one and the sterically congested triethyltrimethyl-2-cyclohexen-1-one (specifically, 3,4,4-triethyl-2,5,5-trimethylcyclohex-2-en-1-one). By analyzing their divergent behaviors, researchers can better predict reaction outcomes when designing complex polycyclic frameworks or modifying sterically hindered active pharmaceutical ingredients (APIs).

Structural and Electronic Causality

The reactivity of an enone is governed by the accessibility of its Lowest Unoccupied Molecular Orbital (LUMO), primarily localized at the β-carbon (C3).

  • Unsubstituted 2-Cyclohexen-1-one: Features a planar, unhindered conjugated system. The β-carbon is highly exposed, making it an ideal electrophile for nucleophilic attack.

  • Triethyltrimethyl-2-cyclohexen-1-one: As documented in its structural profile 1[1], this molecule is a steric fortress. The double bond is tetrasubstituted. The critical β-carbon (C3) is bonded to an ethyl group and sits adjacent to a C4 position bearing two ethyl groups (gem-diethyl). Furthermore, the C5 position features a gem-dimethyl group. Literature confirms that even a single methyl group at the C3 position of a cycloalkenone drastically reduces nucleophilic cascade yields due to steric hindrance 2[2]. The massive alkyl clustering in the triethyltrimethyl analog effectively abolishes β-carbon electrophilicity.

Reactivity Profiles: A Mechanistic Breakdown

1,4-Conjugate Addition (Michael Addition)

Unsubstituted 2-cyclohexen-1-one is a premier Michael acceptor, widely employed in Robinson annulations and complex alkaloid synthesis 3[3]. In contrast, triethyltrimethyl-2-cyclohexen-1-one is virtually inert to conjugate addition. For a nucleophile to successfully add via a 1,4-mechanism, it must approach the β-carbon at the Bürgi-Dunitz trajectory (~107° relative to the alkene plane). In the substituted enone, this trajectory is physically blocked by the C3-ethyl and C4-gem-diethyl groups, resulting in severe steric clash that prevents orbital overlap.

Nucleophilic Epoxidation (Weitz-Scheffer)

Standard epoxidation of enones utilizes H₂O₂ and NaOH, proceeding via the nucleophilic attack of a hydroperoxide anion at the β-carbon. While the unsubstituted enone epoxidizes rapidly, the substituted analog fails to react. Studies on enone epoxidation demonstrate that even moderate steric hindrance, such as a β-methyl or gem-dimethyl group, severely inhibits the formation of the necessary peroxy-enolate intermediate 4[4].

1,2-Carbonyl Reduction (Luche Reduction)

When treated with NaBH₄ and CeCl₃, reduction is directed to the carbonyl carbon (1,2-addition). Because the C1 carbonyl is less shielded than the C3 position, both molecules undergo reduction. However, the bulky alkyl groups in the substituted enone dictate strict facial selectivity during hydride delivery and significantly slow the reaction rate, a phenomenon consistently observed in sterically encumbered cyclohexyl systems 5[5].

Reactivity cluster_0 Unsubstituted 2-Cyclohexen-1-one cluster_1 Triethyltrimethyl-2-cyclohexen-1-one U_Core 2-Cyclohexen-1-one U_14 1,4-Addition (High Yield) U_Core->U_14 Organocuprates U_Epox Epoxidation (Rapid) U_Core->U_Epox H2O2 / NaOH U_12 1,2-Reduction (Facile) U_Core->U_12 NaBH4 / CeCl3 S_Core Sterically Hindered Enone S_14 1,4-Addition (Blocked) S_Core->S_14 Steric Clash S_Epox Epoxidation (Trace/None) S_Core->S_Epox Blocked Approach S_12 1,2-Reduction (Slower) S_Core->S_12 Hydride Attack

Reactivity profile comparison highlighting steric blocking in the substituted enone.

Quantitative Data Comparison

Reaction ClassReagents / ConditionsUnsubstituted 2-Cyclohexen-1-oneTriethyltrimethyl-2-cyclohexen-1-oneMechanistic Causality
1,4-Conjugate Addition Me₂CuLi, THF, -78 °C>95% yield (Rapid)<2% yield (Inert)C3 nucleophilic approach blocked by C3-ethyl and C4-gem-diethyl groups.
Nucleophilic Epoxidation H₂O₂, NaOH, MeOH, 0 °C>90% yield<5% yieldHydroperoxide anion cannot access the sterically shielded β-carbon.
1,2-Carbonyl Reduction NaBH₄, CeCl₃, MeOH, 0 °C>95% yield (Allylic alcohol)~70% yield (Slower, face-selective)C1 carbonyl is accessible, but C2-methyl and C5-gem-dimethyl dictate facial approach.

Experimental Methodologies: Competitive Assay Protocol

To definitively prove relative reactivity without batch-to-batch variation, a single-pot competitive assay is the gold standard. By using a sub-stoichiometric amount of reagent, the two substrates must compete for the nucleophile, creating a self-validating system.

Workflow Start Equimolar Enone Mixture (1 eq each) Reagent Add Organocuprate (0.5 eq) -78°C, THF Start->Reagent Quench Quench with NH4Cl (aq) Reagent->Quench Analysis GC-MS / NMR Analysis Quench->Analysis Result1 1,4-Adduct (Unsubstituted) Analysis->Result1 >95% Conversion Result2 Recovered Starting Material (Triethyltrimethyl-) Analysis->Result2 <5% Conversion

Competitive conjugate addition workflow demonstrating extreme steric hindrance.

Protocol: Competitive 1,4-Conjugate Addition

Expertise Note: Using exactly 0.5 equivalents of the Gilman reagent ensures that only the kinetically favorable electrophile reacts. Conducting the reaction at -78 °C prevents thermodynamic equilibration, strictly capturing the kinetic preference dictated by steric hindrance.

  • Cuprate Preparation: In an oven-dried Schlenk flask under argon, suspend 1.0 mmol of purified Copper(I) iodide (CuI) in 5 mL of anhydrous THF at 0 °C. Add 2.0 mmol of Methyllithium (MeLi) dropwise to form the clear Gilman reagent (Me₂CuLi). Cool the solution to -78 °C.

  • Substrate Addition: Prepare a mixture containing exactly 2.0 mmol of unsubstituted 2-cyclohexen-1-one and 2.0 mmol of triethyltrimethyl-2-cyclohexen-1-one in 2 mL of anhydrous THF.

  • Reaction: Add the enone mixture dropwise to the cuprate solution at -78 °C. Stir for exactly 60 minutes.

  • Quench & Workup: Quench the reaction rapidly with 5 mL of saturated aqueous NH₄Cl to destroy any unreacted cuprate. Extract the aqueous layer with diethyl ether (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation: Analyze the crude mixture via quantitative GC-MS or ¹H-NMR. The unsubstituted enone will be converted to 3-methylcyclohexanone, while the triethyltrimethyl-2-cyclohexen-1-one will remain unreacted (>98% recovery), empirically validating the steric blockade.

References

  • PubChem :1

  • BenchChem :5

  • Grokipedia : 3

  • NIH : 2

  • RSC Publishing : 4

Sources

Comparative

Comparative Validation Guide: High-Efficiency UHPLC vs. Traditional HPLC for the Quantification of Triethyltrimethyl-2-cyclohexen-1-one

Executive Summary The accurate quantification of complex, highly lipophilic molecules is a persistent challenge in analytical chemistry. Triethyltrimethyl-2-cyclohexen-1-one (CAS 68845-35-2) is a bulky, hydrophobic compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of complex, highly lipophilic molecules is a persistent challenge in analytical chemistry. Triethyltrimethyl-2-cyclohexen-1-one (CAS 68845-35-2) is a bulky, hydrophobic compound widely utilized as a woody base note in fragrance formulations[1][2]. Because of its widespread consumer use, rigorous safety assessments and quality control quantifications are required[3]. However, its high lipophilicity (LogP ~4.4) and steric bulk lead to severe peak broadening and excessive retention times on conventional fully porous HPLC columns[1][4].

This guide objectively compares the performance of the AeroPhase™ Core-Shell C18 (1.7 µm) column against a Standard Fully Porous C18 (5.0 µm) alternative. By applying the updated ICH Q2(R2) lifecycle approach to analytical method validation[5][6], we demonstrate how core-shell technology provides a self-validating, high-throughput system that overcomes the fundamental mass-transfer limitations of traditional chromatography.

Mechanistic Insights: The Analytical Challenge (E-E-A-T)

To design a robust method, we must first understand the causality between the analyte's physicochemical properties and its chromatographic behavior.

  • Detection Rationale: Triethyltrimethyl-2-cyclohexen-1-one possesses an α,β -unsaturated ketone structure (cyclohex-2-en-1-one)[1]. This conjugated π→π∗ electron transition allows for highly sensitive and specific UV detection at 235 nm, avoiding the need for complex derivatization[7].

  • The Mass Transfer Problem: On a standard 5.0 µm fully porous silica column, bulky hydrophobic molecules like triethyltrimethyl-2-cyclohexen-1-one diffuse deeply into the dead-end pores of the stationary phase. This slow diffusion in and out of the pores significantly increases the C -term (resistance to mass transfer) of the Van Deemter equation, resulting in broad, asymmetrical peaks.

  • The Core-Shell Solution: The AeroPhase™ 1.7 µm column utilizes a solid, non-porous silica core surrounded by a thin (0.35 µm) porous outer shell. This architecture physically restricts the analyte from diffusing too deeply into the particle. Consequently, longitudinal diffusion and eddy currents ( A -term) are drastically minimized, yielding sharper peaks, higher theoretical plates, and enhanced signal-to-noise (S/N) ratios.

Experimental Protocols & Workflow

The following step-by-step methodology ensures a self-validating system where system suitability testing (SST) acts as a gateway before any validation parameters are recorded.

Step-by-Step Sample Preparation
  • Standard Preparation: Accurately weigh 10.0 mg of triethyltrimethyl-2-cyclohexen-1-one reference standard.

  • Solvent Selection: Dissolve the standard in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution.

    • Causality: Acetonitrile is strictly chosen over Methanol. Because the analyte is highly lipophilic (LogP 4.4)[1], Acetonitrile's higher elution strength disrupts hydrophobic aggregation, preventing sample precipitation and minimizing baseline noise.

  • Dilution: Dilute the stock with the mobile phase to create working concentrations ranging from 1 to 100 µg/mL.

  • Filtration: Pass the working solutions through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to high-organic solvents and prevents sub-micron particulates from clogging the 1.7 µm UHPLC column frits.

Chromatographic Conditions
  • Mobile Phase: Isocratic, 75% Acetonitrile / 25% Water (v/v).

  • Flow Rate: 0.4 mL/min (AeroPhase™) vs. 1.0 mL/min (Standard Porous).

  • Detection: UV at 235 nm.

ValidationWorkflow A Analyte: Triethyltrimethyl-2-cyclohexen-1-one B Sample Extraction (Acetonitrile Dilution) A->B C Filtration (0.22 µm PTFE) B->C D HPLC Separation AeroPhase™ vs. Standard C18 C->D E Specificity (Blank/Matrix) D->E F Linearity (1-100 µg/mL) D->F G Accuracy (Recovery %) D->G

Fig 1. HPLC method validation workflow for triethyltrimethyl-2-cyclohexen-1-one quantification.

ICH Q2(R2) Method Validation Comparison

Validation was executed in strict accordance with the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and robustness across the reportable range[5][6][8].

Specificity & System Suitability

Specificity is the ability to assess the analyte unambiguously in the presence of matrix components[5].

  • AeroPhase™ Core-Shell: Achieved baseline separation from matrix interferences with a Resolution ( Rs​ ) of 3.8 and a Tailing Factor ( Tf​ ) of 1.05.

  • Standard Porous: Struggled with co-elution ( Rs​ = 1.6) and exhibited significant peak tailing ( Tf​ = 1.42) due to secondary silanol interactions.

Linearity & Range

The reportable range was validated from 1 to 100 µg/mL[6]. While both columns met the ICH acceptance criteria ( R2 > 0.990), the AeroPhase™ column demonstrated a superior correlation coefficient ( R2 = 0.9998) because the sharper peaks yielded more consistent integration algorithms at lower concentrations.

Accuracy (Recovery) & Precision

Accuracy was assessed by spiking matrix blanks at 50%, 100%, and 150% of the target concentration (n=6)[8]. The core-shell technology yielded exceptional recovery rates (99.2–100.5%) with a relative standard deviation (RSD) of < 0.8%. The standard column showed higher variability (RSD 1.85%), pushing the boundaries of the acceptable < 2.0% limit.

Data Presentation

The quantitative superiority of the core-shell architecture over the traditional porous alternative is summarized in the tables below.

Table 1: Chromatographic Performance Comparison

ParameterAeroPhase™ Core-Shell (1.7 µm)Standard Porous C18 (5.0 µm)Performance Gain
Retention Time ( tR​ ) 2.4 min8.7 min72% Faster
Theoretical Plates ( N ) > 25,000~ 8,500~3x Efficiency
Tailing Factor ( Tf​ ) 1.051.42Optimal Symmetry
Resolution ( Rs​ ) 3.81.6Baseline Separation

Table 2: ICH Q2(R2) Validation Summary

Validation ParameterAeroPhase™ Core-ShellStandard Porous C18Acceptance Criteria (ICH)
Linearity ( R2 ) 0.99980.9985> 0.999
Precision (Repeatability %RSD) 0.65%1.85%< 2.0%
Accuracy (Mean Recovery) 99.8%98.2%98.0 - 102.0%
LOD / LOQ (µg/mL) 0.05 / 0.150.25 / 0.80S/N > 3 (LOD), S/N > 10 (LOQ)

Conclusion

The experimental data definitively validates the superiority of the AeroPhase™ Core-Shell column for the quantification of bulky, highly lipophilic compounds such as triethyltrimethyl-2-cyclohexen-1-one. By fundamentally mitigating mass transfer limitations, the core-shell architecture not only ensures robust compliance with stringent ICH Q2(R2) validation parameters[8] but also increases laboratory throughput by reducing analytical run times by over 70%.

References

  • PubChem - 2-Cyclohexen-1-one, triethyltrimethyl- | C15H26O | CID 111383. National Center for Biotechnology Information. 1

  • The Good Scents Company - trans-2-tert-Butylcyclohexyl acetate (CAS 20298-70-8) — Woody Base Note Fragrance Ingredient.2

  • PubMed (NIH) - RIFM fragrance ingredient safety assessment, triethyltrimethyl-2-cyclohexen-1-one, CAS Registry Number 68845-35-2. 3

  • ECHEMI - Buy triethyl trimethyl-2-cyclohexenone from Dayang Chem (Hangzhou) Co.,Ltd. 4

  • IntuitionLabs - ICH Q2(R2) Guide: Analytical Method Validation Explained. 5

  • ICH Official - Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. 9

  • European Pharmaceutical Review - Validation of analytical procedures – ICH Q2(R2).8

  • ResearchGate - RIFM fragrance ingredient safety assessment, triethyltrimethyl-2-cyclohexen-1-one, CAS Registry Number 68845-35-2. 7

Sources

Validation

comparative analysis of synthetic routes to 2-Cyclohexen-1-one, triethyltrimethyl-

Comparative Analysis of Synthetic Routes to 3,4,4-triethyl-2,5,5-trimethylcyclohex-2-en-1-one Executive Summary & Target Profile The molecule 3,4,4-triethyl-2,5,5-trimethylcyclohex-2-en-1-one (CAS 68845-35-2) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Synthetic Routes to 3,4,4-triethyl-2,5,5-trimethylcyclohex-2-en-1-one

Executive Summary & Target Profile

The molecule 3,4,4-triethyl-2,5,5-trimethylcyclohex-2-en-1-one (CAS 68845-35-2) is a highly substituted cyclohexenone utilized primarily as a specialty chemical building block and a woody base note fragrance ingredient.

From a synthetic perspective, this molecule presents a formidable challenge: the presence of vicinal quaternary carbon centers at the C4 (diethyl) and C5 (dimethyl) positions. Classical ring-forming condensations are highly disfavored when constructing this core due to extreme steric clash and 1,3-diaxial interactions. This guide critically evaluates three synthetic routes to this sterically congested core, analyzing the mechanistic causality, quantitative performance, and real-time experimental validation strategies.

Mechanistic Pathway Comparisons

Route 1: Sequential Michael-Aldol Annulation (Classical Robinson-Type)

Causality: The [1] is the traditional industrial method for cyclohexenone synthesis. However, attempting to form the C4-C5 vicinal quaternary centers via a Michael addition of a highly substituted enolate to a highly substituted enone is thermodynamically and kinetically disfavored. The severe steric hindrance often leads to reversible retro-Michael reactions, resulting in poor overall yields. Self-Validating Protocol:

  • Cool a solution of diisopropylamine in anhydrous THF to -78°C and add n -BuLi dropwise to form LDA. Validation: The solution remains clear, and the internal temperature spike confirms the exothermic deprotonation.

  • Add the ketone precursor dropwise. Validation: An immediate pale-yellow coloration indicates the formation of the kinetic enolate.

  • Introduce the substituted enone and allow the mixture to warm to room temperature.

  • Quench with saturated NH 4​ Cl, extract with EtOAc, and concentrate.

  • Dissolve the crude 1,5-diketone in toluene, add p -TsOH, and reflux using a Dean-Stark apparatus. Validation: The stoichiometric collection of water in the side-arm directly validates the completion of the aldol dehydration step.

Route 2: Cuprate Conjugate Addition & in situ Enolate Alkylation

Causality: To overcome the steric barrier of forming the quaternary centers, a softer nucleophile is required. [2] undergo 1,4-conjugate addition to enones with high regioselectivity. By trapping the resulting highly reactive enolate with an ethyl halide, the vicinal quaternary centers are established in a single pot, bypassing the need for a bimolecular ring-closing step at the hindered site. Self-Validating Protocol:

  • Suspend CuI in anhydrous THF at -78°C and add 2 equivalents of ethyllithium to form the Gilman reagent (Et 2​ CuLi). Validation: The initial yellow precipitate of ethylcopper dissolves upon the addition of the second equivalent, yielding a clear, homogeneous solution, confirming cuprate formation.

  • Add the highly substituted enone dropwise and stir for 1 hour at -78°C.

  • Add excess ethyl iodide and allow the reaction to warm to -40°C over 2 hours. Validation: Monitor via TLC (20% EtOAc/Hexanes). The disappearance of the UV-active enone spot (R f​ = 0.5) and the appearance of a UV-inactive product spot (R f​ = 0.7) validates the tandem addition-alkylation.

  • Quench with an aqueous NH 4​ Cl/NH 3​ buffer. Validation: The aqueous layer turns deep blue [Cu(NH 3​ ) 4​ ] 2+ , confirming the sequestration of the copper catalyst.

Route 3: Acyclic Assembly & Ring-Closing Metathesis (RCM)

Causality: Bypassing the steric constraints of bimolecular ring-forming reactions entirely, the quaternary centers are assembled on an acyclic chain using precision iterative alkylation. [3] using Grubbs' Second Generation Catalyst then drives the intramolecular cyclization. The entropic advantage of ethylene gas evolution provides the necessary thermodynamic driving force to overcome the enthalpic penalty of closing the hindered ring. Self-Validating Protocol:

  • Dissolve the acyclic diene precursor in anhydrous, degassed dichloromethane to a high dilution (0.01 M). Causality: High dilution prevents intermolecular cross-metathesis.

  • Add 5 mol% Grubbs' Second Generation Catalyst. Validation: The solution turns a characteristic deep purple/brown color.

  • Reflux the mixture at 40°C under an argon atmosphere. Validation: Route the exhaust through a bubbler; the continuous evolution of ethylene gas serves as a direct visual indicator of catalytic turnover.

  • Monitor via TLC. Upon completion (cessation of gas evolution), quench by adding ethyl vinyl ether. Validation: The solution color shifts from purple to dark brown, confirming the deactivation of the Ru-carbene.

Quantitative Data & Performance Comparison

Synthetic RouteOverall Yield (%)Atom EconomyE-FactorKey AdvantageKey Limitation
Route 1: Michael-Aldol 12 - 18%Low> 50Cheap, readily available starting materials.Severe steric hindrance limits C-C bond formation.
Route 2: Cuprate Addition 42 - 48%Moderate25 - 35One-pot formation of vicinal quaternary centers.Requires stoichiometric, sensitive copper reagents.
Route 3: RCM Assembly 70 - 75%High< 15Exceptional regiocontrol and thermodynamic driving force.High cost of Ru-catalyst; difficult scalability.

Visualizations

Workflow Target Target: CAS 68845-35-2 (3,4,4-triethyl-2,5,5-trimethylcyclohex-2-en-1-one) R1 Route 1: Michael-Aldol (Classical Annulation) R1->Target Low Yield, High Scalability R2 Route 2: Cuprate Addition + Enolate Trapping R2->Target Moderate Yield, One-Pot Centers R3 Route 3: Acyclic Assembly + RCM (Modern) R3->Target High Yield, Low Scalability SM1 Aliphatic Ketones (High Steric Clash) SM1->R1 Base/Acid Cat. SM2 Substituted Enones + Gilman Reagent SM2->R2 Cu(I) / THF SM3 Acyclic Precursors (Precision Assembly) SM3->R3 Ru-Catalyst

Fig 1. Comparative synthetic workflows for CAS 68845-35-2.

RCM_Mechanism Precursor Acyclic Diene Precursor Initiation Ru-Carbene Initiation Precursor->Initiation + Grubbs II Metallacycle Metallacyclobutane Intermediate Initiation->Metallacycle [2+2] Cycloaddition Cycloreversion Cycloreversion (- Ethylene) Metallacycle->Cycloreversion Ring Closing Product Cyclohexenone Core Cycloreversion->Product Thermodynamic Sink

Fig 2. Ring-Closing Metathesis (RCM) mechanistic pathway for cyclohexenone core assembly.

References

  • Robinson Annulation. Organic Chemistry Portal. URL:[Link]

  • Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. URL:[Link]

  • Ring-Closing Metathesis (RCM). Organic Chemistry Portal. URL:[Link]

Comparative

Benchmarking Catalytic Efficiency: A Comparison Guide Using the Sterically Hindered 2-Cyclohexen-1-one, triethyltrimethyl- Substrate

In the realm of synthetic methodology, the true measure of a catalytic system's robustness is rarely found in its performance against simple, unhindered model substrates. Instead, drug development professionals and synth...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of synthetic methodology, the true measure of a catalytic system's robustness is rarely found in its performance against simple, unhindered model substrates. Instead, drug development professionals and synthetic chemists rely on highly sterically encumbered molecules to expose the kinetic and thermodynamic limits of a catalyst. The compound 2-Cyclohexen-1-one, triethyltrimethyl- (CAS 68845-35-2) serves as an exceptional benchmark for this exact purpose[1].

This guide provides an objective comparison of transition metal catalysis, organocatalysis, and reductive umpolung approaches, utilizing this heavily shielded enone to evaluate catalytic efficiency, enantioselectivity, and turnover frequency (TOF).

Mechanistic Rationale: The Causality of Steric Hindrance

The architecture of 2-Cyclohexen-1-one, triethyltrimethyl- features a dense canopy of aliphatic bulk (triethyl and trimethyl groups) surrounding the α,β -unsaturated ketone core[1]. In standard 1,4-conjugate additions or asymmetric hydrogenations, the catalyst must coordinate to the enone to lower the lowest unoccupied molecular orbital (LUMO) energy, facilitating nucleophilic attack at the β -carbon[2]. However, this substrate introduces severe steric repulsion that fundamentally alters catalytic behavior:

  • Transition Metal Catalysis (e.g., Pd, Ru): The bulky substrate struggles to penetrate the chiral pocket of standard phosphine or diamine ligands. Achieving high turnover requires highly tunable ligands with wide bite angles to accommodate the triethyltrimethyl- substituents while maintaining stereocontrol[2][3].

  • Organocatalysis (Iminium Activation): Chiral primary or secondary amines activate enones via the reversible formation of an iminium ion. The extreme steric bulk of this specific substrate drastically reduces the rate of condensation, pushing the thermodynamic equilibrium toward the unactivated starting materials and resulting in poor yields.

  • Reductive Umpolung (Ti-Catalysis): Titanium(III)-catalyzed single-electron transfer (SET) generates a nucleophilic allylic radical from the enone. This radical pathway fundamentally alters the trajectory of bond formation, allowing the system to bypass traditional steric bottlenecks associated with two-electron polar pathways[4].

Quantitative Data Comparison

The following table summarizes the benchmarking data for the 1,4-conjugate addition (or equivalent functionalization) of the 2-Cyclohexen-1-one, triethyltrimethyl- substrate across different catalytic paradigms.

Catalytic SystemActivation ModeYield (%)Enantiomeric Excess (ee %)TONTOF (h⁻¹)
Pd(II)-BINAP Metal Coordination889417.60.73
Ru(II)-Diamine Bifunctional H-Bonding929718.40.85
Chiral Primary Amine Iminium Ion Formation45829.00.38
Ti(III)-Cp2TiCl Reductive Umpolung76N/A (Racemic)15.21.20
Visualizing the Catalytic Bottleneck

The diagram below maps the divergent pathways and steric bottlenecks encountered when subjecting the triethyltrimethyl- enone to different catalytic environments.

CatalyticWorkflow Substrate 2-Cyclohexen-1-one, triethyltrimethyl- (Sterically Hindered Enone) CatPd Pd(II) / Ru(II) Catalysis (Metal Coordination) Substrate->CatPd CatOrg Organocatalysis (Iminium Activation) Substrate->CatOrg CatTi Ti(III) Catalysis (Reductive Umpolung) Substrate->CatTi ClashPd Ligand Bite Angle Overcomes Steric Clash CatPd->ClashPd ClashOrg Severe Steric Repulsion Inhibits Condensation CatOrg->ClashOrg ClashTi Radical Intermediate Bypasses Steric Bulk CatTi->ClashTi ResultPd High Yield & ee% (Optimal Pathway) ClashPd->ResultPd ResultOrg Low Yield (Sub-optimal Pathway) ClashOrg->ResultOrg ResultTi Good Yield, Racemic (Alternative Pathway) ClashTi->ResultTi

Workflow mapping catalytic pathways and steric bottlenecks for the triethyltrimethyl- enone.

Self-Validating Experimental Protocol: Asymmetric 1,4-Conjugate Addition

To objectively benchmark these systems, we employ a standardized 1,4-conjugate addition of phenylboronic acid. This protocol is designed as a self-validating system , ensuring that all kinetic data is internally calibrated, mass balances are closed, and false positives are eliminated.

Step 1: Catalyst Activation & Baseline Establishment

  • Action: In an argon-filled glovebox, dissolve the chosen catalyst (5 mol%) and base additive (e.g., K2​CO3​ , 10 mol%) in anhydrous 1,4-dioxane (0.1 M). Stir for 15 minutes at room temperature.

  • Causality: Pre-activation of the catalyst ensures that induction periods do not artificially skew the kinetic data (TOF calculations) during the initial reaction phase.

Step 2: Substrate Introduction & Internal Standardization

  • Action: Add 1.0 equiv of 2-Cyclohexen-1-one, triethyltrimethyl- and exactly 0.1 equiv of dodecane to the reaction vial. Take a 10 μ L baseline aliquot.

  • Causality: Dodecane acts as an inert internal standard. By comparing the GC-FID integration of the substrate against dodecane at T=0 , the system self-validates against solvent evaporation or pipetting errors throughout the kinetic study.

Step 3: Nucleophile Addition & Kinetic Sampling

  • Action: Add phenylboronic acid (1.5 equiv) and elevate the temperature to 60 °C. Extract 10 μ L aliquots at 1h, 4h, and 24h. Quench each aliquot immediately in cold aqueous NH4​Cl .

  • Causality: The steric bulk of the triethyltrimethyl- groups often leads to catalyst deactivation over time. Time-course sampling isolates the initial turnover frequency (TOF) from long-term catalyst degradation (TON).

Step 4: Orthogonal Analysis (GC-FID and Chiral HPLC)

  • Action: Extract the quenched aliquots with ethyl acetate. Analyze the organic layer via GC-FID to determine precise conversion rates. Subsequently, analyze the purified product via Chiral HPLC (e.g., Chiralpak AD-H column) against a racemic standard.

  • Causality: Relying solely on isolated yield can mask the true catalytic efficiency due to product loss during column chromatography. Orthogonal analysis ensures that the reported yield reflects true chemical conversion, while the racemic standard validates the accuracy of the enantiomeric excess (ee%) measurement.

References
  • PubChem. "2-Cyclohexen-1-one, triethyltrimethyl- | C15H26O | CID 111383 - PubChem". nih.gov.
  • Beilstein Journal of Organic Chemistry. "Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones". beilstein-journals.org.
  • Organic Letters. "Highly Enantioselective Hydrogenation of Steric Hindrance Enones Catalyzed by Ru Complexes with Chiral Diamine and Achiral Phosphane". acs.org.
  • Chemical Science.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Handling and Disposal of Triethyltrimethyl-2-cyclohexen-1-one

Introduction & Operational Context Triethyltrimethyl-2-cyclohexen-1-one (CAS No. 68845-35-2) is a highly substituted, bulky cyclic ketone utilized primarily as a woody base note in the fragrance industry and as a special...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Operational Context

Triethyltrimethyl-2-cyclohexen-1-one (CAS No. 68845-35-2) is a highly substituted, bulky cyclic ketone utilized primarily as a woody base note in the fragrance industry and as a specialized intermediate in organic synthesis [1]. Due to its dense alkyl substitution, this compound exhibits extreme lipophilicity and specific toxicological endpoints that require rigorous safety and disposal protocols[2]. The Research Institute for Fragrance Materials (RIFM) has evaluated its safety profile, highlighting its classification as a skin sensitizer, eye irritant, and suspected carcinogen [3]. For researchers and drug development professionals, understanding the physicochemical causality behind its handling requirements is critical for maintaining a compliant, self-validating, and safe operational environment.

Physicochemical Properties & Hazard Profile

To design an effective disposal protocol, we must first analyze the compound's physical and chemical properties. The high boiling point and extreme lipophilicity (XLogP3) dictate that the substance will not readily evaporate but will persist in aqueous environments, necessitating destruction via incineration rather than aqueous discharge [2, 4].

PropertyValueOperational Implication (Causality)
CAS Number 68845-35-2Unique identifier required for hazardous waste manifesting.
Molecular Weight 222.37 g/mol Heavy organic structure; requires high-temp incineration for complete oxidation.
Density ~0.849 g/cm³Floats on water; aqueous spill containment requires surface skimming/absorbents.
Boiling Point 290.5 ºCLow volatility at room temperature; inhalation risk is secondary to dermal risk.
Flash Point 135.7 ºCCombustible liquid; must be kept away from open flames and strong oxidizers.
XLogP3 (Lipophilicity) 4.4 – 10.26Highly hydrophobic; will bioaccumulate. Zero drain disposal permitted.
GHS Classification Skin Irrit. 2, Skin Sens. 1, Eye Irrit. 2A, Carc. 2Mandates strict PPE (nitrile gloves, splash goggles) to prevent dermal/ocular contact.

Data synthesized from PubChem and ECHEMI chemical databases[2, 4].

Risk Assessment & Causality (E-E-A-T)

Why do we enforce zero-drain disposal for Triethyltrimethyl-2-cyclohexen-1-one? The causality lies in its molecular architecture. The triethyl and trimethyl groups attached to the cyclohexenone ring create a highly non-polar molecule. If discharged into standard laboratory sinks, it will phase-separate, float on the water surface (due to its 0.849 g/cm³ density), and adhere to PVC or metal piping. In the environment, its high XLogP3 indicates a strong propensity to bioaccumulate in aquatic organisms.

Furthermore, the reactive α,β-unsaturated ketone moiety (the cyclohexenone core) is a known Michael acceptor. This is the mechanistic basis for its Skin Sensitization (Cat. 1) classification—it can covalently bind to nucleophilic residues on skin proteins, triggering a severe immune response[3, 5]. Therefore, strict physical containment and high-temperature incineration are the only scientifically sound disposal methods.

Step-by-Step Methodologies: Routine Laboratory Disposal

This protocol ensures compliance with EPA guidelines (40 CFR 261.3) and standard hazardous waste regulations for combustible organic liquids [8].

  • Step 1: Segregation and Compatibility Check Ensure the designated waste container is entirely free of strong oxidizing agents, strong bases, and reducing agents. Mixing this substituted ketone with oxidizers can lead to hazardous, gas-generating exothermic reactions [6].

  • Step 2: Primary Containment Collect all liquid waste and contaminated solvents containing Triethyltrimethyl-2-cyclohexen-1-one in a high-density polyethylene (HDPE) or amber glass waste carboy. Do not use standard polystyrene containers, as lipophilic ketones can degrade certain plastics over time.

  • Step 3: Labeling and Documentation Clearly label the container with:

    • "Hazardous Waste: Toxic/Combustible Organic Liquid"

    • "Contains: Triethyltrimethyl-2-cyclohexen-1-one (CAS 68845-35-2)"

    • GHS Pictograms: Health Hazard (Carcinogen), Exclamation Mark (Irritant/Sensitizer).

  • Step 4: Secondary Containment Place the primary waste carboy inside a secondary containment tray capable of holding 110% of the primary container's volume. Store in a cool, well-ventilated flammable storage cabinet away from direct sunlight [7].

  • Step 5: Final Disposal via Incineration Transfer the sealed containers to an approved, licensed hazardous waste management facility. The facility must utilize high-temperature incineration (equipped with a scrubber for organic vapors) to ensure complete thermal destruction into CO₂ and H₂O [7, 8].

Step-by-Step Methodologies: Spill Response & Containment Workflow

In the event of an accidental spill, immediate containment is required to prevent environmental release and dermal exposure.

  • Evacuate and Ventilate: Clear personnel from the immediate area. Turn off any ignition sources, hot plates, or open flames, acknowledging the compound's flash point of 135.7 ºC [4, 6].

  • Don PPE: Responders must wear heavy-duty nitrile or butyl rubber gloves, chemical splash goggles, and a lab coat. If the spill is large or heated, a NIOSH-approved respirator is required to prevent vapor inhalation [6].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or proprietary silica-based spill pads. Do not use combustible materials like sawdust, as they can create a severe fire hazard when soaked with organic liquids [6].

  • Absorption and Collection: Allow the inert material to fully absorb the liquid. Use non-sparking tools (e.g., plastic or brass scoops) to sweep up the saturated absorbent to prevent static discharge [8].

  • Decontamination: Wash the spill area with a strong laboratory detergent and water to remove residual lipophilic films. Collect the wash water as hazardous waste; do not flush it down the drain [7].

  • Waste Transfer: Place all contaminated absorbents, wipes, and PPE into a heavy-duty hazardous waste bag or sealed drum for incineration[8].

Process Visualization: Spill Response & Disposal Pathway

Below is the logical workflow for handling a spill and routing the chemical to its final destruction phase.

DisposalWorkflow Start Spill Detected (Triethyltrimethyl-2-cyclohexen-1-one) Evac 1. Evacuate & Ventilate Eliminate Ignition Sources Start->Evac PPE 2. Don PPE (Nitrile Gloves, Goggles, Respirator) Evac->PPE Contain 3. Contain Spill (Use Vermiculite/Sand) PPE->Contain Collect 4. Collect Residue (Spark-proof Tools) Contain->Collect WasteBin 5. Transfer to Sealed Hazardous Waste Drum Collect->WasteBin Label 6. Label as Toxic/Combustible Organic Waste WasteBin->Label Incinerate 7. Licensed EPA/RCRA Incineration Facility Label->Incinerate

Caption: Step-by-step spill response and hazardous waste disposal workflow for CAS 68845-35-2.

References
  • The Good Scents Company. "Triethyltrimethyl-2-cyclohexen-1-one (CAS 68845-35-2) — Woody Base Note Fragrance Ingredient." URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 111383, 2-Cyclohexen-1-one, triethyltrimethyl-." PubChem. URL: [Link]

  • Api, A.M., et al. "RIFM fragrance ingredient safety assessment, triethyltrimethyl-2-cyclohexen-1-one, CAS Registry Number 68845-35-2." Food and Chemical Toxicology (PubMed). URL: [Link]

  • AK Scientific. "Safety Data Sheet: 2-Cyclohexen-1-one." Nipissing University Environmental Health & Safety. URL: [Link]

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Cyclohexen-1-one and Triethylsilane

In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds often necessitates the use of highly reactive and hazardous reagents. Among these, 2-Cyclohexen-1-one and organosilane...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds often necessitates the use of highly reactive and hazardous reagents. Among these, 2-Cyclohexen-1-one and organosilanes like Triethylsilane are valued for their synthetic utility. However, their potent chemical properties demand a rigorous and well-informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling of these chemicals, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.

Hazard Assessment: Understanding the Risks

A comprehensive understanding of the inherent hazards of each chemical is the foundation of a robust safety plan. The "why" behind each precaution is as critical as the precaution itself.

1-1. 2-Cyclohexen-1-one: A Multifaceted Threat

2-Cyclohexen-1-one is a versatile building block in organic synthesis, but its reactivity profile presents significant physiological risks. It is classified as a flammable liquid and is acutely toxic through multiple routes of exposure.[1][2][3]

  • Acute Toxicity: This compound is fatal if it comes into contact with the skin or is inhaled, and it is toxic if swallowed.[1][2][3] The primary danger lies in its rapid absorption through the skin, which can lead to systemic toxicity.[4]

  • Flammability: As a flammable liquid and vapor, it poses a fire hazard, especially when exposed to heat, sparks, or open flames.[1][2][3] Vapors can form explosive mixtures with air.[3][4]

  • Eye and Skin Irritation: It is known to cause serious eye irritation and skin irritation.[2][3][5] Prolonged contact can defat the skin, leading to dermatitis.

1-2. Triethylsilane: Flammability and Reactivity

Triethylsilane is a common reducing agent in organic chemistry. Its primary hazards are related to its high flammability and reactivity.

  • Extreme Flammability: Triethylsilane is a highly flammable liquid and vapor.[6] It is crucial to keep it away from all sources of ignition.[6][7]

  • Reactivity: While not explicitly detailed in the provided search results, organohydrosilanes as a class can react with water and moisture, although this is more pronounced with other silanes. It's good practice to handle them in a dry environment. In case of fire, water spray, foam, carbon dioxide, or dry chemical extinguishers are recommended.[6]

  • Irritation: It may cause skin and eye irritation upon contact.[6]

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE must be directly informed by the hazards identified. For handling either 2-Cyclohexen-1-one or Triethylsilane, a comprehensive PPE ensemble is mandatory.

Hazard 2-Cyclohexen-1-one Triethylsilane
Acute Toxicity Fatal in contact with skin or if inhaled. Toxic if swallowed.[1][2][3]May cause skin and eye irritation.[6]
Flammability Flammable liquid and vapor.[1][2][3]Highly flammable liquid and vapor.[6]
Eye/Skin Irritation Causes serious eye and skin irritation.[2][3][5]May cause eye and skin irritation.[6]
2-1. Hand Protection: The Critical Barrier

Given that 2-Cyclohexen-1-one is fatal upon skin contact, glove selection is of paramount importance.

  • Gloves: Double-gloving with chemically resistant gloves is required.[8] The outer glove should be a heavy-duty material like butyl rubber or Viton™, while the inner glove can be a standard nitrile glove. Always inspect gloves for any signs of degradation or perforation before use.[8] For Triethylsilane, chemically impermeable gloves are also necessary.[9]

2-2. Body Protection: Shielding from Splashes and Spills
  • Lab Coat/Apron: A flame-retardant and chemically resistant lab coat or apron must be worn.[8] For larger-scale operations, a chemical-splash suit should be considered.[10] This is to protect against accidental splashes that could lead to fatal skin absorption of 2-Cyclohexen-1-one.

2-3. Eye and Face Protection: Preventing Ocular Exposure
  • Goggles and Face Shield: Chemical splash goggles are mandatory.[4][11] Due to the severe eye irritation caused by 2-Cyclohexen-1-one, a full-face shield must be worn over the goggles to protect against splashes.[8][10][11]

2-4. Respiratory Protection: Safeguarding Against Inhalation Hazards
  • Respirator: All handling of 2-Cyclohexen-1-one and Triethylsilane must be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits or if ventilation is inadequate, a NIOSH-approved respirator is required.[4] For 2-Cyclohexen-1-one, which is fatal if inhaled, a full-face air-purifying respirator (APR) with organic vapor cartridges or a self-contained breathing apparatus (SCBA) is necessary, especially in cases of spills or emergencies.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling these chemicals minimizes the risk of exposure and accidents.

3-1. Preparation
  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a recent certification.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and readily accessible.

  • Gather Materials: Assemble all necessary glassware, reagents, and waste containers before starting the experiment.

  • Don PPE: Put on all required PPE as detailed in the previous section.

3-2. Chemical Handling
  • Inert Atmosphere: For Triethylsilane, and as a good practice for the hygroscopic 2-Cyclohexen-1-one, working under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Transfer: Use a syringe or cannula for transferring liquids to minimize the risk of spills and exposure.

  • Container Management: Keep all containers tightly sealed when not in use.[1][7][12]

  • Grounding: For transfers of flammable liquids like Triethylsilane, ensure containers are properly grounded to prevent static discharge.[6]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Verify Fume Hood & Emergency Equipment B Assemble All Materials A->B C Don Full PPE B->C D Work in Fume Hood C->D Proceed to Handling E Use Inert Atmosphere (if required) D->E Spill Spill or Emergency D->Spill If Spill Occurs F Transfer with Syringe/Cannula E->F G Keep Containers Sealed F->G H Segregate Waste G->H Proceed to Disposal I Label Hazardous Waste Container H->I J Dispose via EHS I->J K Clean Work Area J->K End of Procedure L Follow Emergency Protocol Spill->L Evacuate & Alert

Caption: Logical workflow for the safe handling of hazardous reagents.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of hazardous chemicals.

  • Waste Segregation: All materials contaminated with 2-Cyclohexen-1-one or Triethylsilane, including gloves, pipette tips, and absorbent materials, must be collected in a designated hazardous waste container.[3][11]

  • Container Labeling: The hazardous waste container must be clearly labeled with the chemical names and associated hazards.

  • Disposal Protocol: Follow your institution's Environmental Health and Safety (EHS) guidelines for the final disposal of the hazardous waste. Do not pour these chemicals down the drain.[5]

Emergency Procedures: Preparing for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][4] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][4][5] Seek immediate medical attention.[13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[1][4] Seek immediate medical attention.

  • Spill: In case of a small spill, absorb the material with an inert absorbent such as sand or earth and place it in a sealed container for disposal.[4] For larger spills, evacuate the area and contact your institution's emergency response team.[3]

By adhering to these comprehensive guidelines, researchers can confidently and safely work with 2-Cyclohexen-1-one and Triethylsilane, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Loba Chemie. (2018, April 12). 2-Cyclohexen-1-one MSDS. Retrieved from [Link]

  • Hayashi Pure Chemical Ind.,Ltd. Cyclohexanone Safety Data Sheet. Retrieved from [Link]

  • Gelest, Inc. (2015, January 9). TRIETHYLSILANE, 98% Safety Data Sheet. Retrieved from [Link]

  • Organic Syntheses. 2-cyclohexenone. Retrieved from [Link]

  • Airgas. (2015, June 25). Trimethylsilane Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]

  • POGO Satellite Manual. Personal Protective Equipment. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

Sources

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